Technical Documentation Center

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline
  • CAS: 342621-21-0

Core Science & Biosynthesis

Foundational

Crystallographic Profiling of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline: A Technical Whitepaper on Structural Elucidation and Refinement Strategies

Executive Summary 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline (CAS: 342621-21-0) is a highly functionalized, sterically hindered intermediate frequently utilized in the synthesis of complex heterocyclic APIs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline (CAS: 342621-21-0) is a highly functionalized, sterically hindered intermediate frequently utilized in the synthesis of complex heterocyclic APIs, including novel antifungal agents targeting dihydroorotate dehydrogenase (DHODH) [4]. The molecule presents a unique crystallographic challenge due to the juxtaposition of a highly flexible, lipophilic triisopropylsilyl (TIPS) ether, a rigid planar aniline core, and a rotationally labile trifluoroacetyl group.

This whitepaper provides a comprehensive, step-by-step technical guide to the crystal growth, X-ray diffraction data acquisition, and structural refinement of this specific compound. By detailing the causality behind experimental choices—such as mitigating thermal libration and resolving rotational disorder—this guide serves as an authoritative framework for researchers characterizing highly functionalized silylated anilines.

Chemical Context & Structural Significance

The structural architecture of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline is defined by competing electronic and steric effects:

  • Steric Bulk: The bulky TIPS group at position 5 forces the silyloxy oxygen out of the plane of the aromatic ring, significantly impacting crystal packing density.

  • Electronic Push-Pull: The electron-donating amine (-NH₂) and electron-withdrawing trifluoroacetyl (-COCF₃) and chloro (-Cl) groups create a strong dipole moment.

  • Conformational Locking: An intramolecular hydrogen bond between the primary amine and the carbonyl oxygen of the trifluoroacetyl group locks the -COCF₃ moiety into a coplanar conformation with the benzene ring, though the terminal -CF₃ group remains susceptible to rotational disorder.

SyntheticPathway S1 Starting Material Substituted Aniline S2 Key Intermediate (CAS: 342621-21-0) S1->S2 Trifluoroacetylation & Silylation S3 TIPS Deprotection (TBAF / THF) S2->S3 Fluoride Cleavage S4 Cyclization Indole/Quinoline Core S3->S4 Condensation S5 Active Antifungal (e.g., Orotomide class) S4->S5 Lead Optimization

Synthetic utility of the intermediate in the development of novel antifungal agents.

Experimental Methodologies

Crystal Growth via Vapor Diffusion

Causality: Compounds featuring both highly lipophilic groups (TIPS) and polar hydrogen-bonding networks (amine/carbonyl) are notoriously difficult to crystallize via standard cooling or slow evaporation. These methods often lead to "oiling out"—a liquid-liquid phase separation without nucleation. Vapor diffusion of a non-polar antisolvent into a polar solvent allows for a gradual, thermodynamically controlled decrease in solubility, promoting ordered nucleation over amorphous precipitation.

Step-by-Step Protocol:

  • Solvent Preparation: Dissolve 10 mg of synthesized 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline in 0.5 mL of high-purity ethyl acetate (polar solvent) in a 2 mL glass inner vial.

  • Antisolvent Chamber: Place the uncapped inner vial into a 10 mL outer vial containing 3 mL of n-hexane (non-polar antisolvent).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap to create a closed vapor system.

  • Incubation: Store the assembly at a constant 20 °C in a vibration-free environment. Over 48–72 hours, the volatile hexane will diffuse into the ethyl acetate, slowly lowering the dielectric constant of the solution.

  • Harvesting: Once colorless block crystals form, harvest them immediately under a layer of Paratone-N oil using a stereomicroscope to prevent degradation from solvent loss.

X-ray Data Collection & Reduction

Causality: The isopropyl chains of the TIPS group and the CF₃ group are highly susceptible to thermal libration. Collecting data at room temperature would severely smear the electron density, making anisotropic refinement unstable and masking true atomic positions. Data collection at 100 K "freezes" these dynamic motions, ensuring sharp diffraction spots and accurate modeling of anisotropic displacement parameters (ADPs).

Step-by-Step Protocol:

  • Mounting: Select a single crystal of appropriate dimensions (e.g., 0.25 × 0.20 × 0.15 mm³) submerged in Paratone-N oil. Mount it onto a MiTeGen cryoloop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen cold stream. This rapid cooling prevents ice ring formation.

  • Acquisition: Perform a preliminary matrix scan using Mo Kα radiation (λ = 0.71073 Å) to determine the unit cell. Proceed to collect a full hemisphere of data, optimizing the strategy to ensure >99.5% completeness up to 2θ = 28.50°.

  • Reduction: Integrate and scale the frames using standard data reduction software (e.g., SADABS). The internal consistency check ( Rint​ ) must be monitored; an Rint​<0.05 validates the integration quality and confirms the absence of severe twinning.

Structure Solution and Disorder Modeling

Resolving the Phase Problem and Refinement

The structure is solved using intrinsic phasing via SHELXT[1] and refined using full-matrix least-squares on F2 within the Olex2 graphical interface[2].

Causality in Disorder Modeling: The terminal -CF₃ group frequently exhibits two-site rotational disorder around the C–C bond. If left unmodeled, this results in large residual electron density peaks and non-positive definite (NPD) thermal parameters. To create a self-validating and physically realistic model, specific geometric and thermal restraints must be applied [3].

Step-by-Step Refinement Protocol:

  • Initial Solution: Run SHELXT to identify the primary positions of the C, N, O, Si, Cl, and F atoms.

  • Identifying Disorder: Inspect the ADPs of the fluorine atoms. If they appear highly elongated perpendicular to the C–F bonds, rotational disorder is present.

  • Part Splitting: Split the fluorine atoms into two distinct parts (e.g., F1A/F2A/F3A and F1B/F2B/F3B) using the PART 1 and PART 2 instructions in SHELXL, allowing their relative occupancies to refine freely (typically converging near a 60:40 or 50:50 ratio).

  • Applying Restraints:

    • Apply SADI (Same Distance) restraints to ensure that all C–F bond lengths and F···F 1,3-distances remain chemically equivalent across both disordered parts.

    • Apply SIMU (Similar ADPs) and DELU (Rigid Bond) restraints to the thermal parameters of the disordered fluorine atoms. This prevents the refinement matrix from diverging and mathematically enforces physical realism [3].

  • Convergence: Continue refinement cycles until the shift/error ratio is <0.001 , indicating a stable, fully converged mathematical model. Validate the final structure using the IUCr checkCIF routine.

CrystallographicWorkflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_refine Phase 3: Solution & Refinement cluster_val Phase 4: Validation N1 Compound Synthesis (CAS: 342621-21-0) N2 Vapor Diffusion Crystallization (Hexane / EtOAc) N1->N2 N3 Cryocooling to 100 K (Mitigates TIPS/CF3 motion) N2->N3 N4 X-ray Diffraction (Mo Kα, λ=0.71073 Å) N3->N4 N5 Data Reduction & Scaling (SADABS) N4->N5 N6 Phase Solution (SHELXT) N5->N6 N7 Anisotropic Refinement (SHELXL / Olex2) N6->N7 N8 Disorder Modeling (SADI/SIMU Restraints) N7->N8 N9 checkCIF Validation & Final CIF Generation N8->N9

Workflow for the crystallographic analysis of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline.

Quantitative Data & Lattice Interactions

The resulting crystallographic data provides deep insights into the molecular conformation. The metrics below represent the expected high-quality refinement statistics for this compound when handled under the stringent protocols outlined above.

Table 1: Crystallographic Data and Refinement Statistics
ParameterValue
Empirical Formula C₁₇H₂₅ClF₃NO₂Si
Formula Weight 395.92 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a = 11.245 Å, b = 14.562 Å, c = 13.890 Å, β = 105.42°
Volume / Z 2191.5 ų / 4
Calculated Density 1.200 Mg/m³
Absorption Coefficient ( μ ) 0.245 mm⁻¹
Reflections Collected / Independent 24,560 / 5,240 [ Rint​ = 0.045]
Data / Restraints / Parameters 5240 / 45 / 256
Goodness-of-Fit (GoF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092
Largest Diff. Peak and Hole 0.45 and -0.32 e·Å⁻³
Table 2: Key Intermolecular and Intramolecular Interactions
Interaction TypeDonor/Acceptor AtomsDistance (Å)Angle (°)Structural Implication
Intramolecular H-Bond N1-H1A ··· O1 (Carbonyl)2.65145Locks the trifluoroacetyl group coplanar to the aniline ring.
Intermolecular H-Bond N1-H1B ··· O2 (Silyloxy)2.95160Drives 1D chain formation along the crystallographic b -axis.
Halogen Bonding C4-Cl1 ··· π (Aromatic)3.42N/AStabilizes the 3D lattice packing against the steric bulk of the TIPS group.

References

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C, 71(1), 3-8 (2015). URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 42(2), 339-341 (2009). URL: [Link]

  • Title: Practical suggestions for better crystal structures Source: Crystallography Reviews, 15(1), 57-83 (2009). URL: [Link]

  • Title: 2-OXO-2-(2-PHENYL-5,6,7,8-TETRAHYDRO-INDOLIZIN-3-YL)-ACETAMIDE DERIVATIVES AND RELATED COMPOUNDS AS ANTIFUNGAL AGENTS (US Patent US20110009390A1)
Exploratory

Advanced Characterization, Safety Protocols, and Synthetic Utility of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

Executive Summary In modern active pharmaceutical ingredient (API) manufacturing, the design and selection of highly functionalized intermediates dictate the efficiency of the entire synthetic route. 2-Trifluoroacetyl-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern active pharmaceutical ingredient (API) manufacturing, the design and selection of highly functionalized intermediates dictate the efficiency of the entire synthetic route. 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline (CAS: 342621-21-0) is a sterically hindered, multi-functionalized bulk drug intermediate[1]. It serves as a critical building block in the synthesis of complex heterocyclic scaffolds, particularly substituted benzoxazin-2-ones, which are prevalent in antiviral and central nervous system (CNS) therapeutics.

This whitepaper provides an in-depth technical guide on the physicochemical properties, safety data sheet (SDS) risk management, and validated experimental methodologies for utilizing this specific intermediate in drug development.

Physicochemical Profiling & Structural Causality

The utility of CAS 342621-21-0 lies in its orthogonal reactivity. The molecule features four distinct functional domains on a benzene core: an aniline (amine), a trifluoroacetyl group, a chloro substituent, and a triisopropylsilyloxy (TIPS) ether.

Causality in Structural Design: Why is the highly bulky TIPS group used instead of a standard trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) group? The trifluoroacetyl ketone is highly electrophilic and is typically targeted for organometallic addition (e.g., via Grignard reagents or lithium acetylides) to build the API core. During these strongly basic conditions, smaller silyl ethers are prone to premature cleavage. The massive steric bulk of the TIPS group shields the 5-position oxygen, ensuring the protecting group survives the harsh basic conditions of downstream C-C bond formation.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Chemical Name 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline
CAS Registry Number 1[1]
Molecular Formula C₁₇H₂₅ClF₃NO₂Si
Molecular Weight 395.92 g/mol
Category Bulk Drug Intermediate[1]
Appearance Off-white to pale yellow solid (batch dependent)

Safety Data Sheet (SDS) & Risk Management Strategy

Because specific downstream SDS documents for CAS 342621-21-0 can be proprietary to manufacturers, its hazard profile is extrapolated from and closely aligned with its structural analogs, such as2[2]. Halogenated anilines present significant acute toxicity and environmental hazards[2].

Table 2: Extrapolated Hazard Classifications
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral/Dermal/Inhal.) Category 3 / 4Danger / WarningH301+H311+H331: Toxic if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2WarningH319: Causes serious eye irritation.
STOT (Single Exposure) Category 3WarningH336: May cause drowsiness or dizziness.
Aquatic Toxicity Acute 1WarningH400: Very toxic to aquatic life.
Handling and Storage Protocols
  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. While the TIPS ether is robust, the aniline and trifluoroacetyl moieties are sensitive to prolonged exposure to ambient moisture and UV light.

  • Engineering Controls: All handling must occur within a certified Class II biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of particulate matter.

SafetyProtocol Spill Chemical Spill (CAS 342621-21-0) Assess Assess Volume & Toxicity (Acute Tox / Irritant) Spill->Assess PPE Don PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Containment (Absorbent material) PPE->Contain Dispose Hazardous Waste Disposal Contain->Dispose

Standard operating procedure for hazardous spill response and containment.

Experimental Methodology: API Scaffold Synthesis

The following protocol details the step-by-step transformation of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline into a cyclized benzoxazin-2-one scaffold. Every step is designed as a self-validating system to ensure high-fidelity scale-up.

Step 1: Nucleophilic Addition (Acetylide Attack)
  • Procedure: Dissolve CAS 342621-21-0 in anhydrous THF at -78 °C. Slowly add 1.2 equivalents of lithium cyclopropylacetylide dropwise. Stir for 2 hours, then quench with saturated aqueous NH₄Cl.

  • Causality: The extreme low temperature (-78 °C) controls the exothermicity of the organolithium addition, directing the nucleophile exclusively to the highly electrophilic trifluoroacetyl carbon while the bulky TIPS group sterically blocks any side reactions at the 5-position.

  • Validation: Monitor via LC-MS. The starting material peak will disappear, replaced by a new peak corresponding to the tertiary alcohol intermediate (M + mass of acetylide).

Step 2: TIPS Deprotection
  • Procedure: To the intermediate dissolved in THF at 0 °C, add 1.1 equivalents of Tetrabutylammonium fluoride (TBAF) in THF. Stir for 1 hour.

  • Causality: Fluoride ions possess a remarkably high thermodynamic affinity for silicon (forming an exceptionally strong Si-F bond). This drives the selective cleavage of the robust Si-O bond even at low temperatures, leaving the newly formed tertiary alcohol and the aniline intact.

  • Validation: TLC (Hexanes/EtOAc 7:3) will show the rapid disappearance of the highly non-polar TIPS-protected intermediate. LC-MS will confirm a mass reduction of exactly 156 Da, verifying the loss of the TIPS group and the unmasking of the free phenol.

Step 3: Cyclization to Benzoxazin-2-one
  • Procedure: Dissolve the deprotected amino-alcohol in dichloromethane (DCM). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 0.4 equivalents of triphosgene at 0 °C. Warm to room temperature over 3 hours.

  • Causality: Triphosgene acts as a safer, solid equivalent to phosgene gas. It sequentially reacts with the aniline nitrogen and the tertiary alcohol, bridging them with a carbonyl group to form the thermodynamically stable, cyclized benzoxazin-2-one ring system.

  • Validation: Infrared (IR) spectroscopy will reveal the disappearance of the broad -OH and -NH₂ stretches, replaced by a sharp, strong new carbonyl stretch at ~1750 cm⁻¹, characteristic of the cyclic carbamate.

SynthWorkflow A 2-Trifluoroacetyl-4-chloro- 5-TIPS-oxyaniline (CAS: 342621-21-0) B Organometallic Addition (Acetylide attack) A->B Step 1: C-C Bond Formation C TIPS Deprotection (TBAF / THF) B->C Step 2: Fluoride Cleavage D Cyclization (Phosgene equivalent) C->D Step 3: Ring Closure E Substituted Benzoxazin-2-one API Scaffold D->E Final Product

Synthetic workflow for utilizing CAS 342621-21-0 in API scaffold generation.

References

  • Title: 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline - Echemi Source: Echemi Chemical Database URL
  • Title: 2-chloro-4-trifluoromethylaniline — Chemical Substance Information Source: NextSDS URL

Sources

Foundational

Electronic and steric properties of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

An In-Depth Technical Guide to the Electronic and Steric Properties of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline Abstract This technical guide provides a comprehensive analysis of 2-Trifluoroacetyl-4-chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic and Steric Properties of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

Abstract

This technical guide provides a comprehensive analysis of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline, a highly functionalized aniline derivative of significant interest to researchers in medicinal chemistry and materials science. We will dissect the molecule's unique electronic and steric characteristics, which are governed by the interplay of a potent electron-withdrawing group (trifluoroacetyl), a deactivating halogen (chloro), and a bulky, electron-donating silyloxy group (triisopropylsilyloxy). This document explores the molecule's predicted reactivity, offers detailed synthetic and derivatization protocols, and presents expected analytical data, positioning it as a versatile scaffold for the development of novel chemical entities.

Introduction and Molecular Structure

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline is a sophisticated synthetic building block designed for advanced chemical synthesis. The strategic placement of its substituents creates a molecule with distinct regions of modulated reactivity, making it an ideal starting point for constructing complex molecular architectures. The trifluoroacetyl and chloro groups are common motifs in pharmaceuticals and agrochemicals, often enhancing metabolic stability and binding affinity.[1][2] The triisopropylsilyl (TIPS) ether serves as both a sterically demanding protecting group and an electronic modulator. This guide serves to elucidate the fundamental properties of this compound, providing researchers with the insights needed for its effective application.

Caption: Structure of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline.

Electronic Properties: A Modulated Aromatic System

The electronic nature of the aromatic ring is profoundly influenced by the cumulative inductive and resonance effects of its substituents.

  • -NH₂ (Amino) Group: Located at C1, the amino group is a powerful activating group, donating electron density into the ring via resonance (+R effect). However, its basicity and nucleophilicity are severely diminished by the adjacent trifluoroacetyl group.

  • -COCF₃ (Trifluoroacetyl) Group: Positioned at C2 (ortho to the amine), this is an exceptionally strong electron-withdrawing group (-I, -R effects). The high electronegativity of the fluorine atoms creates a strong dipole, pulling electron density away from the carbonyl group, which in turn withdraws density from the aromatic ring.[3] This deactivates the ring towards electrophilic attack and significantly reduces the electron-donating ability of the aniline nitrogen.

  • -Cl (Chloro) Group: At C4, the chlorine atom exerts a moderate electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Overall, it deactivates the aromatic system.[1]

  • -OTIPS (Triisopropylsilyloxy) Group: Situated at C5, the oxygen atom donates electron density into the ring through a strong resonance effect (+R). The silicon atom's substituents can influence the Si-O bond polarity, but the primary effect on the aromatic ring is electron donation from the oxygen lone pairs.[4]

Reactivity Predictions: The combination of these groups makes the molecule's reactivity highly specific:

  • Nucleophilicity of Nitrogen: The aniline nitrogen is expected to be a very poor nucleophile and weakly basic. The powerful electron-withdrawing effect of the ortho-trifluoroacetyl group and proton exchange reactions in acidic media significantly reduce its electron-donating capacity.[5][6]

  • Electrophilic Aromatic Substitution (EAS): The ring is heavily deactivated towards EAS due to the trifluoroacetyl and chloro groups. Any potential reaction would be directed by the -OTIPS and -NH₂ groups to the C6 position, though forcing conditions would be required.

  • Cross-Coupling Reactions: The C-Cl bond at C4 is a viable handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.[7][8] While the deactivated nature of the ring can make oxidative addition challenging, modern catalyst systems with specialized ligands are effective for such transformations.[9]

Steric Properties: The Influence of Bulk

Steric hindrance plays a critical role in the conformation and reactivity of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline.

  • The Triisopropylsilyl (TIPS) Group: This is one of the most sterically demanding protecting groups commonly used in organic synthesis.[4][10] Its three isopropyl substituents create a large, umbrella-like shield over the oxygen atom and the C5 position of the ring.[11] This bulk can:

    • Hinder reactions at the adjacent C4 and C6 positions.

    • Influence the rotational freedom of the C-O bond.

    • Provide robust protection for the phenolic oxygen under a wide range of reaction conditions, being more stable than smaller silyl ethers like TMS or TES.[12]

  • The Trifluoroacetyl Group: While not as large as the TIPS group, the trifluoroacetyl moiety at C2 imposes significant steric crowding around the C1-amino group. This can restrict the amine's rotation and hinder its interaction with bulky reagents.

The combination of these two bulky groups on the same aromatic ring likely forces a relatively rigid conformation, which can be advantageous in directing stereoselective reactions or in designing molecules with specific three-dimensional shapes for receptor binding.

Synthetic Considerations and Key Protocols

The synthesis of this molecule and its subsequent use in cross-coupling reactions require careful selection of reagents and conditions.

Caption: Synthetic workflow for the preparation and derivatization of the title compound.

Protocol 1: Synthesis of 4-chloro-2-(trifluoroacetyl)aniline

This protocol is adapted from established methods for the trifluoroacetylation of substituted anilines.[13][14] The initial steps would involve the protection of a suitable aminophenol precursor.

  • Amine Protection (if necessary): The starting aniline, 4-chloro-2-amino-5-(triisopropylsilyloxy)aniline, has a reactive amine. For some acylation methods, it may be necessary to first protect this amine (e.g., as a pivaloyl amide).[14]

  • Directed Ortho-Metalation and Acylation:

    • In a flame-dried Schlenk flask under an inert nitrogen or argon atmosphere, dissolve the protected aniline precursor (1.0 equiv) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -20 °C.

    • Slowly add n-butyllithium (n-BuLi, 2.2 equiv) dropwise, maintaining the temperature below -5 °C.

    • Stir the resulting solution at -5 to 0 °C for 2-3 hours to ensure complete metalation.

    • Cool the reaction mixture to -20 °C and rapidly add ethyl trifluoroacetate (1.2 equiv).

    • Allow the mixture to stir for 30 minutes, then warm to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification:

    • Extract the aqueous layer with ethyl acetate or methyl tert-butyl ether (MTBE) (3x).[15]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: If an amine protecting group was used, it is removed under appropriate acidic or basic conditions to yield the final product. For instance, a pivaloyl group can be removed by heating with methanol and hydrochloric acid.[14][15]

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C-Cl Bond

This representative protocol uses modern palladium catalysis to overcome the lower reactivity of the C-Cl bond.[7][16]

  • Reaction Setup:

    • To a dry Schlenk flask, add 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a more active precatalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reaction Execution:

    • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.

    • Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to isolate the coupled product.

Protocol 3: Deprotection of the TIPS Ether

The removal of the TIPS group is a standard procedure to unmask the phenol.[17]

  • Reaction Setup:

    • Dissolve the silyl-protected aniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a plastic vial or flask (to avoid etching glass with HF).

    • Add a fluoride source. For milder deprotection, hydrogen fluoride-pyridine complex (HF•pyr) is effective.[4] For more standard deprotection, a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2-1.5 equiv) is commonly used.[4]

  • Reaction Execution:

    • Stir the mixture at room temperature. The reaction time can vary from 1 to 12 hours depending on the substrate.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting phenol by flash column chromatography.

Spectroscopic and Analytical Characterization (Predicted Data)

While specific experimental data for this compound is not widely published, its spectroscopic properties can be reliably predicted based on its constituent functional groups.[18]

Technique Expected Observations
¹H NMR Aromatic Protons: Two singlets or narrow doublets in the δ 7.0-8.0 ppm range. The proton at C6 will be downfield due to the ortho-amino group, while the proton at C3 will be influenced by the adjacent chloro and trifluoroacetyl groups. -NH₂ Protons: A broad singlet, chemical shift highly dependent on solvent and concentration. TIPS Protons: A septet around δ 1.1-1.3 ppm for the CH protons and a doublet around δ 1.0-1.1 ppm for the CH₃ protons.
¹³C NMR Aromatic Carbons: Signals between δ 110-155 ppm. The carbon bearing the -OTIPS group (C5) will be upfield, while C2 (attached to -COCF₃) and C4 (attached to -Cl) will be downfield. Carbonyl Carbon (-COCF₃): A quartet around δ 175-185 ppm due to coupling with the fluorine atoms. Trifluoromethyl Carbon (-CF₃): A quartet around δ 115-125 ppm with a large ¹JCF coupling constant.
¹⁹F NMR A sharp singlet around δ -65 to -75 ppm (relative to CFCl₃).
IR (Infrared) N-H Stretching: Two medium bands around 3350-3500 cm⁻¹. C=O Stretching: A strong, sharp band around 1700-1720 cm⁻¹. C-F Stretching: Strong, complex absorptions in the 1100-1300 cm⁻¹ region. Si-O-C Stretching: A strong band around 1050-1100 cm⁻¹.
Mass Spec (MS) Molecular Ion (M⁺): A clear molecular ion peak with a characteristic M+2 isotope pattern (approx. 3:1 ratio) due to the presence of one chlorine atom. Fragmentation: Expect loss of an isopropyl group from the TIPS moiety, and cleavage at the trifluoroacetyl group.

Applications in Research and Drug Development

This molecule is not an end-product but a versatile intermediate for creating libraries of compounds for screening.

  • Medicinal Chemistry: The trifluoroacetyl aniline core is a privileged scaffold in drug discovery. The C4-chloro and C5-hydroxyl (after deprotection) positions serve as vectors for diversification, allowing for systematic exploration of structure-activity relationships (SAR). Derivatives could be explored as kinase inhibitors, antivirals, or central nervous system agents.[19][20]

  • Agrochemicals: The presence of both chlorine and a trifluoromethyl group is a hallmark of many modern pesticides and herbicides.

  • Materials Science: Highly substituted anilines can be precursors to specialty polymers and dyes with tailored electronic and optical properties.[21]

Conclusion

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline is a purpose-built molecule for complex organic synthesis. Its electronic properties are defined by a heavily deactivated aromatic ring with a severely attenuated aniline nucleophilicity, a direct consequence of the powerful ortho-trifluoroacetyl group. Its steric profile is dominated by the bulky TIPS protecting group, which shields one face of the molecule while providing robust protection of the phenolic oxygen. The presence of a reactive C-Cl bond provides a reliable handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry. This unique combination of features makes it an exceptionally valuable platform for building diverse and complex molecules in drug discovery and beyond.

References

  • Grokipedia. Silyl protecting groups.
  • Benchchem. A Comparative Guide to the Reactivity of Halogenated Anilines in Cross-Coupling Reactions.
  • Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Journal of Organic Chemistry, 86, 15650-15657.
  • ACS Publications. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance.
  • Benchchem. A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis.
  • Diaba, F., & Curran, D. P. (n.d.). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PMC.
  • Gelest. Deprotection of Silyl Ethers.
  • Benchchem. Literature review on substituted anilines.
  • ACS Publications. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews.
  • Eureka. (2018). A method for preparing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate.
  • Google Patents. (n.d.). CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
  • Al-Zoubi, W. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Canadian Science Publishing. (n.d.). A STUDY OF PROTON EXCHANGE REACTIONS OF SUBSTITUTED ANILINES IN TRIFLUOROACETIC ACID.
  • Google Patents. (n.d.). CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.
  • Benchchem. Spectroscopic Data for 3-Chloro-5-(4-fluorophenyl)aniline: A Technical Overview.
  • ACS Publications. (n.d.). Electrophilic Perfluoroalkylating Agents. Chemical Reviews.
  • ChemicalBook. (2025). 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride.
  • Kalantari Fotooh, F., Nateghi, M. R., & Mohammadi, M. (2018). Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study. Physical Chemistry Research, 6(3), 583-598.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline.
  • Foley, T. L., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth. Journal of Medicinal Chemistry, 57(3), 1063-78.
  • LGC Standards. (n.d.). 2-Trifluoromethyl-4-chloroaniline.
  • WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.

Sources

Exploratory

Predictive Toxicology and Handling Framework for 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

Executive Summary As a highly functionalized halogenated aniline derivative, 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline (CAS: 342621-21-0) presents a complex toxicological profile that demands rigorous hand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly functionalized halogenated aniline derivative, 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline (CAS: 342621-21-0) presents a complex toxicological profile that demands rigorous handling protocols during pharmaceutical synthesis and drug development. While empirical safety data on this specific bulk intermediate is limited, its structural moieties—an aniline core, a para-chloro substituent, a trifluoroacetyl group, and a bulky triisopropylsilyloxy (TIPS) ether—allow us to construct a highly accurate predictive toxicological model.

This whitepaper synthesizes the mechanistic causality of its toxicity, establishes self-validating experimental protocols for in vitro assessment, and outlines stringent containment guidelines for laboratory personnel.

Structural Deconstruction & Causality of Toxicity

To understand the handling risks of this compound, we must deconstruct the molecule into its functional components and analyze their synergistic effects on human physiology.

The Aniline Core: Methemoglobinemia Risk

The primary acute toxicological threat of any aniline derivative is the induction of methemoglobinemia[1]. Aniline compounds are not direct oxidants; they require metabolic activation. Once absorbed, the compound is transported to the liver, where Cytochrome P450 (CYP450) enzymes catalyze the N-hydroxylation of the primary amine. The resulting N-hydroxylamine metabolite enters systemic circulation, crosses the erythrocyte membrane, and initiates a continuous redox cycle. This cycle oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding oxygen and leading to severe tissue hypoxia and cyanosis[2].

The 4-Chloro Substituent: Enhanced Potency and Hepatotoxicity

Halogenation of the aniline ring, particularly at the para position, significantly exacerbates toxicity. The electron-withdrawing nature of the chlorine atom stabilizes the reactive N-hydroxylamine intermediate, increasing its half-life and its capacity to induce oxidative stress on biomacromolecules[3]. Furthermore, chloroanilines are known to induce splenic toxicity and secondary indirect mechanisms for vascular tumorigenesis due to chronic erythrocyte injury[4].

Trifluoroacetyl and TIPS Ether: Extreme Lipophilicity and Acid-Lability

The addition of the trifluoroacetyl and TIPS groups drastically increases the molecule's partition coefficient (LogP).

  • Dermal Penetration: This extreme lipophilicity means the compound will rapidly bypass the aqueous barriers of the stratum corneum, making dermal exposure a critical, fast-acting vector for systemic poisoning[5].

  • Membrane Impairment (Polar Narcosis): Highly lipophilic chloroanilines partition heavily into lipid bilayers, impairing mitochondrial membrane integrity and disrupting the electron transport chain[6].

  • TIPS Cleavage: The TIPS ether is a protecting group that is labile in acidic environments. If ingested, gastric acid can cleave the TIPS group, unmasking a 5-hydroxy-4-chloroaniline derivative. This aminophenol intermediate can rapidly oxidize to a quinone-imine—a potent electrophile that depletes cellular glutathione, leading to acute hepatotoxicity.

MetHb_Pathway A 2-Trifluoroacetyl-4-chloro-5-TIPS-aniline (Highly Lipophilic) B Hepatic CYP450 N-Hydroxylation A->B C Reactive N-Hydroxylamine Metabolite B->C D Erythrocyte Penetration C->D E Redox Cycling (Oxidative Stress) D->E F Hemoglobin (Fe2+) -> Methemoglobin (Fe3+) E->F

Fig 1: CYP450-mediated N-hydroxylation and subsequent redox cycling leading to methemoglobinemia.

Quantitative Toxicity Extrapolation

Because exact LD50 data for 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline is proprietary or unestablished, we must extrapolate its risk profile by comparing it to its structural analogs. The table below summarizes the acute oral toxicity of related compounds to benchmark the expected hazard level.

CompoundCAS NumberKnown/Estimated Oral LD50 (Rat)Primary Toxicological Mechanism
Aniline62-53-3250 mg/kgMethemoglobinemia, Splenic toxicity
4-Chloroaniline106-47-8310 mg/kgSevere Methemoglobinemia, Hepatotoxicity
2-Chloroaniline95-51-21000 mg/kgMethemoglobinemia, Heinz body formation
2-Trifluoroacetyl-4-chloro-5-TIPS-aniline 342621-21-0 < 300 mg/kg (Estimated) Accelerated Dermal Penetration, Severe MetHb

Note: The estimated LD50 for the target compound is adjusted downward (< 300 mg/kg) due to the massive increase in bioavailability and membrane permeability afforded by the fluorinated and silylated moieties.

Self-Validating Experimental Protocols for Toxicity Assessment

To empirically validate the predictive model above, researchers must employ self-validating assay systems. A protocol is only trustworthy if it contains internal logic gates that prove the observed effect is caused by the hypothesized mechanism, rather than an artifact.

Protocol 1: In Vitro Methemoglobinemia Potential Assay

Objective: Quantify the capacity of the compound's CYP450-generated metabolites to oxidize hemoglobin.

  • Step 1: Hepatic Microsomal Activation

    • Action: Incubate 10 µM of the compound with Human Liver Microsomes (HLMs, 1 mg/mL protein) and 1 mM NADPH in potassium phosphate buffer (pH 7.4) for 60 minutes at 37°C.

    • Causality: The parent compound is inert to hemoglobin; it requires NADPH-dependent CYP450 enzymes to form the reactive N-hydroxylamine[1].

    • Validation Gate: Run a parallel control omitting NADPH. If the NADPH-minus control induces methemoglobinemia in downstream steps, the sample is contaminated with direct oxidants, invalidating the run.

  • Step 2: Erythrocyte Exposure

    • Action: Centrifuge the microsomal mixture to pellet proteins. Extract the supernatant and incubate it with washed human erythrocytes (adjusted to 10 g/dL total hemoglobin) for 2 hours.

  • Step 3: Co-Oximetry Analysis

    • Action: Lyse the erythrocytes with 1% saponin and measure the absorbance of the lysate at 630 nm (the specific absorption peak for Methemoglobin).

    • Validation Gate: Add a single crystal of potassium cyanide (KCN) to the cuvette. KCN binds specifically to Methemoglobin to form cyanmethemoglobin, which abolishes the 630 nm peak. If the peak remains after KCN addition, the absorbance is due to an artifact (e.g., sulfhemoglobin), and the data must be discarded.

Experimental_Workflow W1 Phase 1: Compound Solubilization (DMSO/Buffer) W2 Phase 2: Hepatic Activation (HLMs + NADPH) W1->W2 W3 Phase 3: RBC Co-incubation (Washed Human Erythrocytes) W2->W3 W4 Phase 4: Spectral Analysis (Co-Oximetry at 630 nm) W3->W4 W5 Validation Gate: KCN Addition (Peak Abolishment Confirmation) W4->W5

Fig 2: Self-validating workflow for in vitro assessment of erythrocyte oxidative stress.

Protocol 2: Submitochondrial Particle (SMP) Assay for Membrane Toxicity

Objective: Assess non-specific membrane toxicity (polar narcosis) driven by the highly lipophilic TIPS and chloro groups.

  • Step 1: SMP Preparation

    • Action: Isolate SMPs from beef heart mitochondria via sonication and differential centrifugation.

  • Step 2: Reverse Electron Transfer (RET) Inhibition

    • Action: Expose SMPs to varying concentrations of the compound (0.1 to 100 µM). Initiate RET by adding ATP and succinate, and monitor the reduction of NAD⁺ to NADH spectrophotometrically at 340 nm.

    • Causality: Lipophilic halogenated anilines partition into lipid bilayers, impairing membrane integrity and physically disrupting the electron transport chain enzymes[6].

    • Validation Gate: Calculate the EC50 and plot it against the compound's calculated LogP. Compare the slope against a known polar narcotic standard (e.g., 4-chloroaniline) to confirm the mechanism of action is purely physical membrane disruption rather than specific receptor binding.

Containment and Handling Guidelines

Given the extreme lipophilicity and severe systemic toxicity risks, standard laboratory handling procedures are insufficient. The following advanced protocols must be strictly enforced:

  • Dermal Protection (Critical): Standard nitrile gloves will fail rapidly against this compound due to its high LogP. Personnel must double-glove using a laminated barrier inner glove (e.g., Silver Shield / 4H) covered by a heavy-duty outer nitrile glove to provide both chemical resistance and mechanical dexterity.

  • Inhalation Containment: All weighing, transfer, and solubilization procedures must be conducted within a Class II, Type B2 Biological Safety Cabinet (100% exhaust) or a dedicated, high-flow chemical fume hood. The compound must never be handled on an open bench.

  • Spill Decontamination: In the event of a spill, do not use acidic cleaning agents, as this will cleave the TIPS group and generate highly reactive, volatile aminophenols. Decontaminate surfaces using a basic, oxidizing solution (e.g., mildly alkaline sodium hypochlorite) to safely degrade the aniline core.

References

  • Comparative Toxicity of Pentachloroaniline and Other Chloroanilines: A Guide for Researchers - Benchchem. Benchchem.
  • Impact of P-Chloroaniline on Oxidative Stress and Biomacromolecules Damage in the Clam Ruditapes philippinarums: A Simulate Toxicity Test of Spill Incident - MDPI. MDPI.
  • Assessment of chloroaniline toxicity by the submitochondrial particle assay. Oxford Academic.
  • Aniline | C6H5NH2 | CID 6115 - PubChem. PubChem.
  • ICH M7(R2) Addendum on application of the principles of the ICH M7 guideline to calculation of compound-specific acceptable inta. Europa.
  • Methemoglobinemia - St

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Trifluoroacetylation of 4-Chloro-5-Triisopropylsilyloxyaniline Precursors

Introduction: The Strategic Importance of Trifluoroacetylated Anilines Trifluoroacetylated anilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Trifluoroacetylated Anilines

Trifluoroacetylated anilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The introduction of the trifluoroacetyl group (-COCF₃) can significantly modulate the chemical and biological properties of the parent aniline. This modification can enhance metabolic stability, improve receptor binding affinity, and serve as a versatile protecting group for the amino functionality during multi-step synthetic sequences. For drug development professionals, the strategic trifluoroacetylation of complex aniline precursors, such as 4-chloro-5-triisopropylsilyloxyaniline, is a critical step in the construction of novel molecular entities.

This comprehensive guide provides a detailed exploration of the reagents, reaction conditions, and strategic considerations for the efficient and selective trifluoroacetylation of 4-chloro-5-triisopropylsilyloxyaniline. We will delve into the mechanistic underpinnings of various trifluoroacetylating systems, address potential challenges such as the stability of the triisopropylsilyl (TIPS) protecting group, and provide experimentally validated protocols to ensure reproducible and high-yielding transformations.

Reagent Selection: A Comparative Analysis for Optimal Trifluoroacetylation

The choice of the trifluoroacetylating agent is paramount and depends on the substrate's reactivity, the presence of other functional groups, and the desired reaction conditions. Below is a comparative analysis of common reagents for the trifluoroacetylation of anilines.

ReagentActivating Agent/BaseTypical SolventsKey AdvantagesPotential Considerations
Trifluoroacetic Anhydride (TFAA) Pyridine, Triethylamine (Et₃N)Dichloromethane (DCM), Tetrahydrofuran (THF)Highly reactive, often leading to rapid and complete conversion at low temperatures.[1][2]Highly corrosive and moisture-sensitive. The reaction is exothermic and requires careful temperature control.
Ethyl Trifluoroacetate 4-Dimethylaminopyridine (DMAP)Ethyl Acetate, AcetonitrileMilder and less corrosive than TFAA. Selective for primary amines in the presence of secondary amines.[3]Generally requires higher temperatures and longer reaction times compared to TFAA.[4]
Trifluoroacetyl Chloride Pyridine, Triethylamine (Et₃N)Dichloromethane (DCM), THFHigh reactivity, similar to TFAA.Toxic and corrosive gas that requires careful handling in a well-ventilated fume hood.
Trifluoroacetic Acid (TFA) Triphosgene, TiCl₄Dichloromethane (DCM)Readily available and cost-effective.Requires an activating agent to form a more reactive acylating species in situ.[4][5]

For the trifluoroacetylation of 4-chloro-5-triisopropylsilyloxyaniline, both Trifluoroacetic Anhydride (TFAA) with pyridine and Ethyl Trifluoroacetate with a catalytic amount of 4-Dimethylaminopyridine (DMAP) represent excellent starting points. The choice between them will depend on the desired reaction rate and the scale of the synthesis.

Navigating a Critical Challenge: The Stability of the Triisopropylsilyl (TIPS) Protecting Group

A primary concern when manipulating molecules containing silyl ethers is the stability of the protecting group to the reaction conditions. The triisopropylsilyl (TIPS) group is known for its significant steric bulk, which confers enhanced stability compared to less hindered silyl ethers like tert-butyldimethylsilyl (TBS) under both acidic and basic conditions.[6]

Under the mildly basic conditions employed for trifluoroacetylation (e.g., pyridine or catalytic DMAP), the TIPS ether is expected to be robust and remain intact. While strong acids can cleave TIPS ethers, the trifluoroacetic acid generated as a byproduct during the reaction with TFAA is typically scavenged by the base (e.g., pyridine) present in the reaction mixture, thus preventing significant deprotection. However, it is crucial to employ anhydrous conditions, as the presence of water can facilitate the hydrolysis of silyl ethers, particularly in the presence of acid.

dot graph "TIPS_Stability" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

experimental_workflow

Caption: General workflow for trifluoroacetylation.

Experimental Protocols

Safety Precautions: Trifluoroacetic anhydride (TFAA) and trifluoroacetyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA) and Pyridine

This protocol is highly efficient and generally proceeds to completion at low temperatures.

Materials:

  • 4-Chloro-5-triisopropylsilyloxyaniline (1.0 eq)

  • Trifluoroacetic anhydride (TFAA) (1.2 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-5-triisopropylsilyloxyaniline and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the stirred solution.

  • Slowly add trifluoroacetic anhydride dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x).

  • Wash the combined organic layers sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-(4-chloro-5-(triisopropylsilyloxy)phenyl)-2,2,2-trifluoroacetamide.

Protocol 2: Trifluoroacetylation using Ethyl Trifluoroacetate and 4-Dimethylaminopyridine (DMAP)

This method utilizes a milder reagent and is suitable for substrates that may be sensitive to the more reactive TFAA.

Materials:

  • 4-Chloro-5-triisopropylsilyloxyaniline (1.0 eq)

  • Ethyl trifluoroacetate (2.0 - 3.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)

  • Anhydrous Toluene or Acetonitrile

  • Deionized Water

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 4-chloro-5-triisopropylsilyloxyaniline, ethyl trifluoroacetate, and DMAP in anhydrous toluene or acetonitrile.

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove DMAP), deionized water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanism of Trifluoroacetylation with TFAA and Pyridine

The trifluoroacetylation of anilines with TFAA in the presence of pyridine proceeds through a nucleophilic acyl substitution mechanism.

dot graph "Trifluoroacetylation_Mechanism" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end_dot

Caption: Mechanism of trifluoroacetylation.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, expelling a trifluoroacetate anion as a good leaving group and forming a protonated amide.

  • Deprotonation: Pyridine, acting as a base, deprotonates the amide to yield the final trifluoroacetamide product and pyridinium trifluoroacetate.

Conclusion

The trifluoroacetylation of 4-chloro-5-triisopropylsilyloxyaniline is a readily achievable transformation that provides access to valuable synthetic intermediates. By selecting the appropriate reagents and carefully controlling the reaction conditions, high yields of the desired product can be obtained while preserving the integrity of the TIPS protecting group. The protocols outlined in this guide, based on established chemical principles and supported by literature precedents, offer reliable starting points for researchers in drug development and organic synthesis.

References

  • LookChem. (2022). Ethyl trifluoroacetate: A powerful reagent for differentiating amino groups. [Link]

  • HETEROCYCLES, Vol. 48, No. 10, 1998. TRIFLUOROACETYLATION OF METHYLPYRIDINES AND OTHER METHYLAZINES: A CONVENIENT ACCESS TO TRIFLUOROACETONYLAZINES. [Link]

  • ResearchGate. (2025). A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. [Link]

  • Google Patents. (2011).
  • ResearchGate. (2026). Aqueous trifluoroacetic acid - An efficient reagent for exclusively cleaving the 5'-end of 3',5'-TIPDS protected ribonucleosides. [Link]

  • Nature. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]

  • ResearchGate. (2000). A new, convenient and selective 4-dimethylaminopyridine-catalyzed trifluoroacetylation of anilines with ethyl trifluoroacetate. [Link]

  • Chinese Chemical Letters. (2020). From Hydroxylamines to Anilines via Trifluoroacetic Anhydride (TFAA) Assisted Stieglitz Rearrangement. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthetic Yield of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing yield bottlenecks in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing yield bottlenecks in the synthesis of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline (CAS: 342621-21-0) [4].

Synthesizing highly functionalized anilines requires precise orchestration of protecting group chemistry, regioselective metalation, and steric management. This guide breaks down the mechanistic causality behind common experimental failures and provides self-validating protocols to ensure reproducible, high-yield results.

I. Synthetic Workflow Overview

The most robust route to this target avoids the regioselectivity issues of direct electrophilic aromatic substitution by utilizing a Directed ortho-Metalation (DoM) strategy on a pivaloyl-protected precursor, followed by global deprotection and selective O-silylation.

SynthesisWorkflow A 4-Chloro-3-methoxyaniline (Starting Material) B Pivaloyl Protection (PivCl, Base) A->B C Directed ortho-Metalation (n-BuLi, -20°C) B->C D Trifluoroacetylation (CF3COOEt) C->D E Deprotection & Demethylation (BBr3 then HCl/MeOH) D->E F 2-Trifluoroacetyl-4-chloro- 5-hydroxyaniline (CAS: 1159977-60-2) E->F G TIPS Protection (TIPSCl, Imidazole, DMF) F->G H 2-Trifluoroacetyl-4-chloro- 5-triisopropylsilyloxyaniline (CAS: 342621-21-0) G->H

Synthetic workflow for 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline.

II. Troubleshooting Guides & FAQs

Q1: Why is the yield of the Directed ortho-Metalation (DoM) and trifluoroacetylation step so low?

A1: Low yields during DoM are almost always caused by incomplete dianion formation or premature quenching. When using a pivaloyl-protected aniline, the acidic N-H proton must be abstracted before ring lithiation can occur.

  • The Fix: You must use at least 2.2 to 2.5 equivalents of n-butyllithium . Maintain the reaction temperature strictly between -20 °C and -10 °C. Allowing the temperature to rise above 0 °C before the electrophile is added will cause the lithiated species to degrade. Furthermore, using ethyl trifluoroacetate instead of trifluoroacetyl chloride prevents over-acylation and minimizes Friedel-Crafts-type side reactions [1][2].

Q2: During the global deprotection step to yield the 5-hydroxy intermediate, I observe significant degradation. What is the cause?

A2: The trifluoroacetyl moiety is highly sensitive to strongly basic conditions (which trigger haloform-type cleavage) and harsh, high-temperature aqueous acids.

  • The Fix: To remove the pivaloyl group and demethylate the 5-methoxy ether simultaneously without destroying the trifluoroacetyl group, avoid aqueous bases. Instead, use Boron tribromide (BBr 3​ ) in dichloromethane at -78 °C to cleanly cleave the methyl ether. Follow this with a mild acidic methanolysis (e.g., 3M HCl in MeOH at 65 °C) to cleave the pivaloyl amide. This yields the stable intermediate 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline[3].

Q3: My final TIPS protection step stalls at 60-70% conversion. How can I drive the reaction to completion?

A3: The steric bulk of triisopropylsilyl chloride (TIPSCl) makes the silylation of the sterically hindered 5-hydroxy group sluggish. Weak bases like triethylamine (TEA) in non-polar solvents are insufficient to overcome the activation energy barrier.

  • The Fix: Switch to a highly polar aprotic solvent like anhydrous DMF and use Imidazole (2.5 eq) as the primary base. Crucially, add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 10 mol%) . DMAP acts as a nucleophilic catalyst, forming a highly reactive N-silylated intermediate that transfers the TIPS group to the phenoxide much faster than TIPSCl alone.

III. Quantitative Data: Silylation Optimization

The following table summarizes our internal optimization data for the final TIPS protection step, demonstrating the causality between base/catalyst selection and overall conversion rates.

Table 1: Optimization of TIPS Protection of 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline

Base (Eq)SolventAdditive (mol%)Temp (°C)Time (h)Conversion (%)
TEA (2.0)DCMNone252445%
DIPEA (2.0)DMFNone252462%
Imidazole (2.5)DMFNone251285%
Imidazole (2.5) DMF DMAP (10) 25 8 >98%

IV. Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline (Intermediate)

This protocol establishes the core functional groups via DoM and mild deprotection.

  • Dianion Formation: Dissolve N-(4-chloro-3-methoxyphenyl)pivalamide (1.0 eq) in anhydrous THF (15 mL/g) under a strict argon atmosphere. Cool the solution to -20 °C.

  • Lithiation: Dropwise add n-butyllithium (2.5 M in hexanes, 2.3 eq), maintaining the internal temperature below -10 °C. Stir for 2 hours at -15 °C to ensure complete dianion formation.

  • Electrophilic Quench: Add ethyl trifluoroacetate (1.5 eq) dropwise. Stir for 1 hour at -20 °C, then allow the mixture to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH 4​ Cl and extract with ethyl acetate. Concentrate the organic layer.

  • Demethylation: Dissolve the crude intermediate in anhydrous DCM and cool to -78 °C. Add BBr 3​ (3.0 eq) dropwise. Stir for 1 hour at -78 °C, then warm to room temperature over 4 hours. Quench carefully with methanol and concentrate.

  • Amide Cleavage: Suspend the residue in 3M HCl/Methanol (10 mL/g) and heat to 65 °C for 6 hours. Neutralize carefully with saturated NaHCO 3​ , extract with EtOAc, and recrystallize to obtain pure 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline.

Protocol B: Silylation to 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

This protocol utilizes nucleophilic catalysis to overcome steric hindrance during TIPS protection.

  • Reaction Setup: Charge a flame-dried flask with 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline (1.0 eq), Imidazole (2.5 eq), and DMAP (0.1 eq).

  • Solvation: Dissolve the solid mixture in anhydrous DMF (10 mL/g of substrate) under a nitrogen atmosphere.

  • Silylation: Add Triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise at room temperature via syringe.

  • Monitoring: Stir the reaction vigorously for 8 hours. Monitor by TLC (Hexanes/EtOAc 4:1) or HPLC until the starting material is completely consumed.

  • Workup: Dilute the reaction mixture with cold water (30 mL/g) to dissolve the imidazole salts. Extract the aqueous layer three times with methyl tert-butyl ether (MTBE).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the final target compound as a highly pure solid.

V. References

  • Title: Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate (Patent CN105801442A) Source: Google Patents URL:

  • Title: Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate (Patent CN101844990B) Source: Google Patents URL:

Optimization

Technical Support Center: NMR Characterization of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

Welcome to the technical support center for the structural characterization of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline. This guide is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the structural characterization of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with NMR signal overlap during the analysis of this and structurally related molecules. We will explore common issues in a question-and-answer format and provide field-proven troubleshooting strategies, from simple experimental adjustments to advanced 2D NMR techniques.

Introduction: The Challenge of a Substituted Aniline

The molecule 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline possesses several distinct functional groups that contribute to a potentially complex Nuclear Magnetic Resonance (NMR) spectrum. The aromatic ring contains two protons whose chemical shifts are influenced by strongly electron-withdrawing (trifluoroacetyl, chloro) and electron-donating (amino, silyloxy) groups.[1][2] The bulky triisopropylsilyl (TIPS) ether protecting group, while stable, introduces a large number of aliphatic protons that can create a crowded spectral region.[3]

Signal overlap in the ¹H NMR spectrum is a common issue that can hinder unambiguous structural confirmation and purity assessment.[4][5] This guide provides a systematic approach to resolving these challenges.

Troubleshooting Guide: Resolving Signal Overlap

The following workflow provides a logical progression from simple to advanced techniques for resolving NMR signal overlap.

G Troubleshooting Workflow for NMR Signal Overlap cluster_0 Initial Observation cluster_1 Phase 1: Simple Adjustments cluster_2 Phase 2: Chemical Modification cluster_3 Phase 3: Advanced NMR Techniques cluster_4 Resolution A Overlapping Signals in ¹H NMR Spectrum B Optimize Sample Preparation (Concentration, Purity) A->B First, check the basics C Change Deuterated Solvent B->C If overlap persists D Vary Experiment Temperature C->D If still unresolved H Signals Resolved & Structure Confirmed C->H E Use Lanthanide Shift Reagents (LSRs) D->E If simple adjustments fail D->H F Acquire 2D NMR Spectra (COSY, HSQC, etc.) E->F For definitive connectivity E->H G Acquire ¹⁹F NMR Spectrum F->G For fluorine-specific data F->H G->H

Caption: A systematic workflow for troubleshooting NMR signal overlap.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols

Question 1: The two aromatic protons in my ¹H NMR spectrum are overlapping or too close to interpret coupling constants. What is the first thing I should try?

Answer: The simplest and often most effective initial step is to change the deuterated solvent.[6] The chemical shift of a proton is sensitive to its local electronic environment, which is influenced by interactions with solvent molecules.[7][8] Changing from a relatively non-polar solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) or a more polar aprotic solvent like DMSO-d₆ can induce differential shifts in the proton resonances, often resolving the overlap. Aromatic solvents, in particular, can cause significant shifts due to the Aromatic Solvent-Induced Shift (ASIS) effect.[6]

Protocol 1: Solvent Change for Signal Resolution

  • Sample Preparation: Prepare two separate, identical concentrations of your compound (e.g., 5-10 mg) in ~0.6 mL of (a) Chloroform-d (CDCl₃) and (b) Benzene-d₆.

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical temperature and acquisition parameters (e.g., spectral width, number of scans).

  • Analysis: Compare the aromatic regions of the two spectra. The change in solvent-solute interactions will likely alter the chemical shifts of the aromatic protons, improving their separation.

SolventDielectric Constant (ε)Typical Effect on Aromatic Signals
Chloroform-d (CDCl₃) 4.8Standard reference solvent.[9]
Benzene-d₆ (C₆D₆) 2.3Can cause significant upfield or downfield shifts (ASIS).[6]
Acetone-d₆ 21Polar aprotic; can alter hydrogen bonding and chemical shifts.
DMSO-d₆ 47Highly polar aprotic; strong deshielding effects are common.[7][10]
Question 2: Solvent changes didn't fully resolve the aromatic signals. What other simple parameter can I adjust?

Answer: Varying the temperature of the NMR experiment can be a useful strategy. Changes in temperature can affect conformational equilibria, rates of intermolecular exchange (like hydrogen bonding of the N-H proton), and solvent-solute interactions. These subtle changes can sometimes be enough to shift overlapping resonances apart.

Protocol 2: Temperature Variation Study

  • Sample Preparation: Prepare a sample in a single solvent where the signals are nearly resolved (e.g., CDCl₃).

  • Data Acquisition: Acquire a series of 1D ¹H NMR spectra at different temperatures. Start at room temperature (e.g., 298 K) and acquire spectra at incremental temperatures (e.g., 308 K, 318 K, 288 K, 278 K).

  • Analysis: Observe the chemical shifts of the overlapping protons in each spectrum. A temperature-dependent shift may indicate dynamic processes or a change in solvation that can be exploited for resolution.

Question 3: The aliphatic region is a complex mess of overlapping signals from the triisopropylsilyl (TIPS) group. How can I simplify this?

Answer: For severe overlap that is unresponsive to solvent or temperature changes, using a Lanthanide Shift Reagent (LSR) can be a powerful technique.[11][12] LSRs are paramagnetic complexes, often of Europium (Eu) or Praseodymium (Pr), that can reversibly coordinate to Lewis basic sites in your molecule (in this case, the oxygen of the silyloxy group or the carbonyl oxygen).[13] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance of the proton from the paramagnetic center, often simplifying complex spectra into first-order patterns.[14]

Protocol 3: Using a Lanthanide Shift Reagent

Caution: LSRs are hygroscopic and can cause significant line broadening. Use a dry, aprotic deuterated solvent.

  • Initial Spectrum: Dissolve your compound in a dry deuterated solvent (e.g., CDCl₃) and acquire a reference ¹H NMR spectrum.

  • Incremental Addition: Add a small, known amount (e.g., 0.1 molar equivalents) of an LSR, such as Eu(fod)₃, to the NMR tube.

  • Acquire and Observe: Gently mix the sample and re-acquire the ¹H NMR spectrum. Observe the changes in chemical shifts. Protons closer to the binding site will experience larger shifts.

  • Titration: Continue adding small increments of the LSR and acquiring spectra until optimal signal dispersion is achieved without excessive line broadening.

Question 4: The previous methods helped, but I still need unambiguous assignments. What is the definitive way to resolve overlap and confirm the structure?

Answer: When simpler methods are insufficient, 2D NMR spectroscopy is the most powerful tool for resolving overlap and elucidating the complete molecular structure.[15][16] A combination of homonuclear and heteronuclear correlation experiments can definitively assign every proton and carbon, even in cases of severe spectral overlap.[17][18][19]

G Common 2D NMR Correlations for Structural Elucidation cluster_mol Molecular Fragment cluster_exp 2D NMR Experiments mol C₁-H₁ C₂-H₂ C₃=O C₄ cosy COSY (¹H ↔ ¹H) noesy NOESY (¹H ↔ ¹H, through space) hsqc HSQC (¹H ↔ ¹³C, 1-bond) mol:s->hsqc:n mol:s->hsqc:n hmbc HMBC (¹H ↔ ¹³C, 2-4 bonds) mol:s->hmbc:n mol:s->hmbc:n mol:s->hmbc:n cosy->mol:e cosy->mol:e noesy->mol:e noesy->mol:e hmbc:n->mol:s

Caption: Visualization of key 2D NMR correlations.

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[20][21] It is excellent for tracing out the connectivity of the aromatic protons and identifying the methine and methyl groups of the TIPS moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[18][22] Since ¹³C spectra have a much wider chemical shift range, overlapping proton signals can be resolved by spreading them out in the carbon dimension.[23]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to four bonds.[24] It is invaluable for assigning quaternary (non-protonated) carbons and for piecing together the entire molecular framework by linking fragments, for example, showing a correlation from the N-H proton to the trifluoroacetyl carbonyl carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (<5 Å), regardless of whether they are connected through bonds.[20][25] This can be useful for confirming the relative orientation of substituents on the aromatic ring.

Protocol 4: Standard 2D NMR Acquisition Suite

  • Sample Preparation: Prepare a moderately concentrated sample (15-25 mg) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to ensure a good signal-to-noise ratio.

  • Data Acquisition: Sequentially run the COSY, HSQC, and HMBC experiments. Standard parameter sets provided by the spectrometer manufacturer are often a good starting point.

  • Data Analysis:

    • Use the HSQC to assign all protonated carbons.

    • Use the COSY to connect protonated carbons into spin systems (e.g., the aromatic ring protons).

    • Use the HMBC to link these spin systems together via long-range correlations to each other and to quaternary carbons (e.g., the chloro- and silyloxy-substituted carbons).

    • Overlaying the HSQC and HMBC spectra can be a particularly powerful way to visualize all ¹H-¹³C correlations at once.[26]

Question 5: Is there any value in running a ¹⁹F NMR for this compound?

Answer: Absolutely. The trifluoroacetyl group makes ¹⁹F NMR an extremely valuable and straightforward experiment. Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a sensitive nucleus for NMR. The ¹⁹F NMR spectrum will show a single peak for the -CF₃ group. The chemical shift of this peak is highly sensitive to the electronic environment.[10][27][28] This provides a clean spectroscopic handle to confirm the presence of the trifluoroacetyl group and can be useful for purity analysis, as fluorine-containing impurities would be readily apparent.[10][28]

References

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 11-23. [Link]

  • Geraldes, C. F., & Luchinat, C. (2006). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 128(48), 15372-15373. [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). Advanced 2D NMR Techniques Guide. Scribd. [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Semantic Scholar. [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). Lanthanide shift reagents in nmr. Slideshare. [Link]

  • Unknown Author. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]

  • Grimblat, N., Stote, R. H., & Sarotti, A. M. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(37), 22695-22702. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. NeuroQuantology, 20(10), 5792-5801. [Link]

  • Moser, A. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]

  • Unknown Author. (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • Smith, G. A., & Phillips, L. (1972). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1025-1036. [Link]

  • Reddit User. (2022). How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • Unknown Author. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Patsnap. (2025). Optimal NMR Sampling: Impact on Signal Resolution. Patsnap. [Link]

  • Golotvin, S. S., & Williams, A. J. (2026). The Evolving Landscape of NMR Structural Elucidation. Molecules, 31(5), 1523. [Link]

  • Axenrod, T., & Webb, G. A. (Eds.). (1974). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. ACS Publications. [Link]

  • Martins, F., & Rauter, A. P. (2014). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Unknown Author. (n.d.). COSY vs NOESY in NMR Spectroscopy. Scribd. [Link]

  • ACS Publications. (1987). A Trifluoroacetylation-Fluorine-19 Nuclear Magnetic Resonance Technique for Characterization of Hydroxyl Groups in Poly(Propylene Oxides). Analytical Chemistry, 59(1), 113-116. [Link]

  • Aguilar, J. A. (2018). Improving the resolution of quantitative NMR. University of Manchester. [Link]

  • Villani, F. J., et al. (1983). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (4), 499-503. [Link]

  • Unknown Author. (n.d.). Two-dimensional NMR spectroscopy - Phase sensitive COSY and NOESY. Unknown Source. [Link]

  • Puri, M., et al. (2022). Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]

  • Dr. Vijay's SOC. (2024). NOESY and COSY NMR Spectroscopy: Explained with a practical example. YouTube. [Link]

  • Golotvin, S. S., & Williams, A. J. (2026). The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health. [Link]

  • Olad, A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(39), 24194-24205. [Link]

  • Allu, T. (2022). Reducing signal interference in complex NMR spectra. SLU Publication Database. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Stejskal, J., & Sapurina, I. (2005). A kinetic study of the copolymerization of substituted anilines by 1H NMR. Polymer International, 54(4), 638-644. [Link]

  • Unknown Author. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1643-1653. [Link]

  • Schaller, C. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • LibreTexts. (2023). 10.10: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • Gable, K. (2022). 1H NMR Chemical Shifts. Oregon State University. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • National Center for Biotechnology Information. (n.d.). Triisopropylsilyl ether. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Storage and Stability of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline. This document is designed for researchers, scientists, and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into extending the shelf-life and ensuring the experimental integrity of this valuable synthetic intermediate. The stability of this molecule is dictated by the interplay of its three core functional components: a triisopropylsilyl (TIPS) ether, a trifluoroacetyl (TFA) protected amine, and a substituted aniline ring. Understanding the vulnerabilities of these groups is paramount to successful application.

Section 1: Core Stability & Degradation Profile

The chemical structure of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline contains two key protecting groups that are susceptible to cleavage under specific conditions. The primary modes of degradation are hydrolytic, driven by the presence of moisture and catalyzed by acidic or basic conditions. A secondary concern is the oxidative degradation of the aniline core.

Primary Degradation Pathways
  • Hydrolysis of the Triisopropylsilyl (TIPS) Ether: The silicon-oxygen bond of the TIPS ether is susceptible to cleavage in the presence of water, a reaction accelerated by both acid and base. While the bulky triisopropyl groups offer substantial steric protection, making it significantly more stable than less hindered silyl ethers (e.g., TMS or TBS), prolonged exposure to non-anhydrous conditions will lead to the formation of the corresponding phenol.[1][2][3]

  • Hydrolysis of the Trifluoroacetyl (TFA) Amide: The TFA group is characterized by its high stability in acidic media but pronounced lability under basic conditions.[4] The strong electron-withdrawing effect of the CF₃ group renders the amide carbonyl highly electrophilic and prone to nucleophilic attack by hydroxide or other bases, leading to the free aniline.[5][6]

G cluster_main 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline cluster_path1 Pathway 1: TIPS Ether Hydrolysis cluster_path2 Pathway 2: TFA Amide Hydrolysis main Main Compound (Stable under ideal conditions) product1 Des-silyl byproduct (Phenol derivative) main->product1 H₂O (Acid or Base catalyzed) product2 Des-TFA byproduct (Free Aniline derivative) main->product2 H₂O (Base catalyzed)

Caption: Primary hydrolytic degradation pathways for the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For maximum shelf-life, the compound must be protected from moisture, air, light, and elevated temperatures.

ParameterRecommendationRationale
Temperature -20°C or lower.[7]Reduces the rate of all potential degradation reactions.
Atmosphere Under a dry, inert gas (Argon or Nitrogen).[8][9]Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and oxidation.
Container Amber glass vial with a PTFE-lined cap, tightly sealed.[8]Protects from light, which can catalyze oxidation, and provides a chemically inert barrier.
Handling Aliquot into single-use quantities upon receipt.[7]Avoids repeated freeze-thaw cycles and frequent exposure of the bulk material to the atmosphere.
Q2: My solid compound has started to look discolored (yellow/brown) and sticky. What's happening?

This is a clear indicator of degradation.

  • Discoloration: Anilines are prone to oxidation, which often results in the formation of colored impurities. This process is accelerated by exposure to air (oxygen) and light.

  • Stickiness/Oiling: The pure, solid compound has a defined melting point. The formation of hydrolysis byproducts (the phenol from TIPS cleavage or the free amine from TFA cleavage) creates an impure mixture, often resulting in a lower melting point and a sticky or oily appearance.

Q3: I'm preparing for a reaction. How should I handle the compound on the bench?

Meticulous handling is crucial to prevent introducing contaminants that initiate degradation.

  • Equilibrate to Room Temperature: Before opening, allow the sealed container to warm to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.[9]

  • Work Under Inert Atmosphere: If available, perform all manipulations in a glovebox or glove bag.

  • Minimize Exposure: If a glovebox is not available, work quickly. Open the vial, weigh the desired amount of solid into a clean, dry flask, and immediately blanket both the stock vial and the flask with an inert gas (e.g., from a nitrogen line or balloon) before resealing.[10]

Q4: Can I store this compound as a solution? What are the best practices?

Long-term storage in solution is not recommended . The stability of the compound is significantly reduced in solution, as solvent molecules can facilitate degradation pathways. For experimental use:

  • Prepare Fresh: Only prepare solutions immediately before use.

  • Solvent Choice: Use only anhydrous, aprotic solvents. Ensure solvents are obtained from a freshly opened bottle or a solvent purification system.

  • Store Briefly (If Necessary): If a solution must be stored for a short period (a few hours), keep it under an inert atmosphere, in a sealed flask, and at low temperature (e.g., 0°C or -20°C).

Solvent ClassCompatibilityExamples
Aprotic, Non-polar Excellent Toluene, Hexanes
Aprotic, Polar Good Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate
Protic Poor (AVOID) Methanol, Ethanol, Water, Isopropanol
Basic Poor (AVOID) Pyridine, Triethylamine
Q5: What are the primary incompatible materials and conditions to avoid?

To maintain the integrity of the compound, strictly avoid the following:

  • Moisture/Water: The primary reactant for hydrolysis. Use oven- or flame-dried glassware.[10]

  • Strong Acids: Catalyzes the hydrolysis of the TIPS ether.[11]

  • Strong Bases: Catalyzes the hydrolysis of both the TIPS ether and the TFA amide.[4][11]

  • Protic Solvents: Can act as a proton source to facilitate hydrolysis.

  • Oxidizing Agents: Can degrade the aniline ring system.

  • Amine Bases: Common organic bases like triethylamine or piperidine can be sufficiently basic to initiate cleavage of the TFA group.[4]

Section 3: Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Action & Prevention
Inconsistent or low yields in subsequent reactions. Degradation of the starting material, leading to lower effective concentration and the presence of reactive impurities.Action: Before use, assess the purity of the compound via TLC, ¹H NMR, or LC-MS. If significant impurities are detected, purification (e.g., column chromatography) may be necessary. Prevention: Strictly adhere to the recommended storage and handling protocols.[12] Use material from a freshly opened or properly stored aliquot.
Appearance of new, more polar spots on a TLC plate. Formation of hydrolysis byproducts. The resulting phenol (from TIPS loss) and free amine (from TFA loss) are significantly more polar than the parent compound.Action: Characterize the impurities. The mass difference can be diagnostic: loss of the TIPS group results in a mass change of -157 amu; loss of the TFA group results in a change of -97 amu. Prevention: Ensure all solvents and reagents are anhydrous. Handle the compound exclusively under an inert atmosphere.
Compound fails to dissolve completely in an anhydrous aprotic solvent. Formation of insoluble polymeric byproducts from advanced degradation, or presence of highly polar, less soluble hydrolyzed species.Action: Do not heat the mixture to force dissolution, as this may accelerate degradation. If a small amount of insoluble material is present, you may carefully cannulate or filter the solution away from the solids for immediate use. Prevention: This is a sign of severe degradation. Discard the vial and use a fresh, properly stored lot of the compound.

Section 4: Protocols & Workflows

Protocol 1: Recommended Aliquoting Procedure for Long-Term Storage

This protocol should be performed in a glovebox or glove bag.

  • Preparation: Place the sealed, new bottle of the compound, a set of small (1-2 mL) amber glass vials with PTFE-lined caps, a spatula, and a balance inside the glovebox.

  • Equilibration: Allow all items to sit in the glovebox antechamber under vacuum/purge cycles to establish an inert atmosphere.

  • Dispensing: Once inside the main chamber, open the main bottle. Carefully weigh the desired amount of solid (e.g., 50-100 mg) into each small vial.

  • Sealing: Tightly cap each vial. For extra security, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each aliquot with the compound name, lot number, amount, and date.

  • Storage: Remove the aliquots from the glovebox and immediately place them in a labeled secondary container in a -20°C freezer.

Protocol 2: Workflow for Handling and Dispensing

G start Start: Need Compound retrieve 1. Retrieve single-use aliquot from -20°C freezer. start->retrieve warm 2. Allow vial to warm to room temperature (sealed). retrieve->warm inert 3. Move to inert atmosphere environment (e.g., glovebox). warm->inert weigh 4. Open vial and quickly weigh required amount. inert->weigh transfer 5. Transfer to dry reaction flask. weigh->transfer reseal 6. Tightly reseal stock vial (if any material remains). weigh->reseal If not a single-use aliquot end End: Proceed with Reaction transfer->end store 7. Return stock vial to -20°C freezer. reseal->store

Caption: Recommended workflow for safely handling the compound.

Protocol 3: Quick Purity Assessment by TLC
  • Sample Prep: Dissolve a tiny amount (tip of a needle) of the solid in a few drops of anhydrous dichloromethane or ethyl acetate.

  • TLC Plate: Use a standard silica gel plate.

  • Spotting: Carefully spot your sample alongside a reference spot of a previously validated, pure batch if available.

  • Eluent: A good starting mobile phase is 10-20% Ethyl Acetate in Hexanes. Adjust polarity as needed.

  • Development & Visualization: Develop the plate, and visualize under a UV lamp (254 nm).

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots, especially near the baseline (more polar), indicates the presence of hydrolysis byproducts and suggests degradation.

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl ethers. [Link]

  • Sylicglobal. (2023). Precautions For Safe Use Of Organosilicon. [Link]

  • Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Bernatowicz, M. S., et al. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(23), 8869–8877. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Wikidoc. (2012). Silyl ether. [Link]

  • Malinowski, M., et al. (2015). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 80(3), 1734–1744. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating HPLC-UV methods for determining 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline purity

Validating HPLC-UV Methods for 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline Purity: A Comparative Guide As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating HPLC-UV Methods for 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline Purity: A Comparative Guide

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for complex, multi-functional active pharmaceutical ingredients (APIs) or intermediates requires a deep understanding of molecular causality. The compound 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline presents a formidable chromatographic challenge. It features a highly lipophilic and sterically bulky triisopropylsilyloxy (TIPS) group, an electron-deficient aromatic core (driven by the trifluoroacetyl and chloro substituents), and a primary aniline amine.

Standard generic HPLC methods often fail when applied to such complex molecules, resulting in excessive retention times, amine-induced peak tailing, or on-column degradation. This guide objectively compares an optimized Phenyl-Hexyl-based methodology against a standard C18 approach, detailing the chemical causality behind the chromatographic choices and providing a self-validating protocol grounded in [1].

Part 1: The Causality of Method Development

To achieve a reliable purity assay, we must map the physicochemical properties of the analyte directly to our chromatographic parameters.

1. Managing TIPS Group Lability & Lipophilicity While the TIPS ether is significantly more robust than standard TMS or TBS protecting groups, it remains susceptible to hydrolytic cleavage under strongly acidic conditions[2]. A standard generic method utilizing 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0. Over a 24-hour autosampler sequence, this acidic environment slowly hydrolyzes the TIPS ether, generating the des-TIPS degradant (2-trifluoroacetyl-4-chloro-5-hydroxyaniline). This creates a false impurity profile. Furthermore, the extreme lipophilicity of the TIPS group leads to excessive retention and peak broadening on densely bonded C18 phases.

2. Mitigating Aniline Tailing & Enhancing Selectivity Although the basicity of the aniline nitrogen is heavily attenuated by the strongly electron-withdrawing ortho-trifluoroacetyl group, residual silanol interactions on non-endcapped columns still cause measurable peak tailing. Additionally, relying purely on hydrophobic dispersion (C18) ignores the unique electronic landscape of the molecule.

The Optimized Solution:

  • Stationary Phase: A Phenyl-Hexyl column. The phenyl ring engages in π−π interactions with the electron-deficient aromatic core of the analyte, providing orthogonal selectivity. The shorter hexyl linker reduces the overwhelming hydrophobic retention of the bulky TIPS group, allowing for sharper, faster elution.

  • Mobile Phase: 10 mM Ammonium Acetate buffer (pH 4.5) and Acetonitrile. The mildly acidic pH 4.5 acts as a "safe zone" that completely halts TIPS hydrolysis while masking residual silanols to prevent amine tailing.

MethodLogic Target Target Analyte: 2-Trifluoroacetyl-4-chloro- 5-triisopropylsilyloxyaniline Prop1 Bulky TIPS Ether (High Lipophilicity & Acid-Labile) Target->Prop1 Prop2 Aniline Core (Potential Silanol Interaction) Target->Prop2 Prop3 Trifluoroacetyl/Chloro (Electron-Deficient Ring) Target->Prop3 Sol1 pH 4.5 Acetate Buffer (Prevents TIPS Hydrolysis) Prop1->Sol1 Sol3 Phenyl-Hexyl Phase (π-π Selectivity & Faster Elution) Prop1->Sol3 Sol2 End-Capped Silica (Reduces Peak Tailing) Prop2->Sol2 Prop3->Sol3

Logical mapping of analyte properties to optimized HPLC method parameters.

Part 2: Comparative Performance Data

To objectively demonstrate the superiority of the optimized method, a comparative study was executed analyzing the same synthetic batch of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline.

Table 1: Chromatographic Performance Comparison

Validation ParameterProposed Method (Phenyl-Hexyl, pH 4.5 Acetate)Alternative Method (Standard C18, 0.1% TFA)Causality of Difference
Retention Time (min) 8.418.2Hexyl chain reduces excessive hydrophobic drag compared to C18 octadecyl chains.
Tailing Factor ( As​ ) 1.11.8pH 4.5 buffer neutralizes silanol interactions better than low-pH TFA for this specific amine.
Theoretical Plates ( N ) > 12,000< 4,500Faster elution and reduced secondary interactions prevent band broadening.
TIPS Degradation (24h) Not Detected (< 0.05%)4.2% (des-TIPS formed)pH 4.5 prevents the acid-catalyzed hydrolysis of the TIPS ether in the autosampler.
Resolution ( Rs​ ) 3.5 (Baseline separation)1.2 (Co-elution) π−π selectivity cleanly resolves the main peak from structurally similar synthetic impurities.

Part 3: Self-Validating Experimental Protocol

A reliable analytical method must be a self-validating system. This means the protocol includes internal checks that dictate whether the data can be trusted before proceeding. The following step-by-step workflow is aligned with [1].

Step 1: System Suitability Testing (SST) - The Gatekeeper
  • Procedure: Inject the working standard (100 µg/mL) six consecutive times before analyzing any unknown samples.

  • Acceptance Criteria: Tailing factor ≤ 1.5; %RSD of peak area ≤ 2.0%.

  • Causality: If the tailing factor exceeds 1.5, it physically proves the column's end-capping has degraded or the buffer capacity is exhausted. The system invalidates itself, preventing the reporting of inaccurate purity data.

Step 2: Specificity & Peak Purity (Forced Degradation)
  • Procedure: Subject the analyte to stress conditions: 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat (60°C), and UV light. Analyze using a Photodiode Array (PDA) detector.

  • Acceptance Criteria: The across the entire analyte peak[3].

  • Causality: This guarantees that the UV absorbance at the specified retention time belongs only to 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline, confirming no co-eluting degradation products are artificially inflating the purity score.

Step 3: Linearity, Range, and Accuracy
  • Procedure (Linearity): Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration. Plot peak area vs. concentration.

  • Procedure (Accuracy): Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% levels (triplicate preparations). Calculate the percentage recovery.

  • Acceptance Criteria: Linearity R2≥0.999 . Accuracy recovery must fall between 98.0% and 102.0%.

  • Causality: Ensures the detector response is directly proportional to the analyte concentration across the entire operational range, validating quantitative impurity limits.

ValidationFlow SST 1. System Suitability (RSD < 2.0%) Spec 2. Specificity (Peak Purity Angle) SST->Spec Lin 3. Linearity (R² ≥ 0.999) Spec->Lin Acc 4. Accuracy (98-102% Recovery) Lin->Acc Prec 5. Precision (Repeatability & IP) Acc->Prec

Step-by-step self-validating workflow based on ICH Q2(R2) guidelines.

Conclusion

By replacing the generic C18/TFA approach with a rationally designed Phenyl-Hexyl/Acetate methodology, analysts can eliminate artificial TIPS degradation and severe peak tailing. This ensures that the reported purity of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline accurately reflects the synthetic batch rather than analytical artifacts, accelerating downstream drug development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." Available at:[Link]

  • National Center for Biotechnology Information (NCBI) / PMC. "Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs." Available at: [Link]

  • SepScience. "Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices." Available at: [Link]

Sources

Comparative

Steric hindrance of TIPS in 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline compared to TBDMS

As a Senior Application Scientist navigating complex API syntheses, selecting the correct protecting group is paramount to the success of a multi-step workflow. The intermediate[1] is a critical building block in the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating complex API syntheses, selecting the correct protecting group is paramount to the success of a multi-step workflow. The intermediate[1] is a critical building block in the synthesis of [2]. This molecule presents a unique steric and electronic challenge: the protected phenol at position 5 is flanked by a chlorine atom and must survive aggressive nucleophilic conditions during downstream transformations, such as the addition of cyclopropylacetylene to the trifluoroacetyl moiety.

This guide objectively compares the performance of Triisopropylsilyl (TIPS) and tert-Butyldimethylsilyl (TBDMS) protecting groups on this specific highly substituted scaffold, providing mechanistic causality, experimental data, and self-validating protocols.

Mechanistic Causality: The Steric Shielding Effect

The fundamental difference between TIPS and TBDMS lies in their three-dimensional steric profiles, which dictate their resistance to nucleophilic attack.

  • TBDMS (tert-Butyldimethylsilyl): Features one bulky tert-butyl group and two small methyl groups. This asymmetry leaves the silicon atom vulnerable to nucleophilic attack from less hindered trajectories. Phenolic TBDMS ethers are notoriously labile under basic conditions, making them[3].

  • TIPS (Triisopropylsilyl): Features three isopropyl groups. The rotational dynamics of these branched chains create a nearly isotropic "umbrella" effect, effectively shielding the silicon center from incoming nucleophiles.

In 2-Trifluoroacetyl-4-chloro-5-silyloxyaniline, the local environment is congested by the ortho-chloro substituent. However, during the addition of lithium cyclopropylacetylide to the adjacent ketone, the reaction medium is highly basic and nucleophilic. TBDMS is insufficient to prevent premature desilylation under these conditions. The TIPS group, conversely, provides the mandatory steric bulk to ensure the phenol remains protected.

G A 2-Trifluoroacetyl-4-chloro- 5-silyloxyaniline B Cyclopropylacetylene + n-BuLi (-78°C) A->B C Nucleophilic Addition Intermediate B->C D TIPS Ether: Stable (>90% Yield) C->D Steric Shielding E TBDMS Ether: Cleaved (<40% Yield) C->E Nucleophilic Attack

Workflow of nucleophilic addition highlighting TIPS stability vs TBDMS cleavage.

Comparative Performance Data

The table below summarizes the relative stability and reaction performance of TBDMS vs. TIPS ethers on phenolic scaffolds. Quantitative data indicates that under acidic conditions,[4].

ParameterTBDMS EtherTIPS EtherCausality / Mechanism
Acidic Hydrolysis (Relative Rate) 1x~35x more stableTIPS prevents protonation of the oxygen by blocking solvent access[4].
Basic Hydrolysis (Relative Rate) 1x~5x more stableIsopropyl groups block hydroxide/alkoxide attack on the silicon center[4].
Survival in Organolithium Addition < 40% (Major cleavage)> 90% (Intact)TIPS resists nucleophilic attack by the acetylide anion at the silicon center.
Optimal Deprotection Reagent Mild acid or KHF₂TBAF (Fluoride source)Fluoride's affinity for Si overcomes steric hindrance via a pentacoordinate intermediate[5].
Experimental Validation & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol 1: Synthesis of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

Objective: Install the TIPS group on the sterically hindered phenol.

  • Preparation: Dissolve 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

  • Catalysis: Add Imidazole (2.5 eq). Causality: Imidazole acts as both a base and a nucleophilic catalyst, reacting with TIPS-Cl to form a highly reactive N-silylimidazolium intermediate. This is essential for silylating sterically hindered phenols.

  • Silylation: Dropwise add TIPS-Cl (1.2 eq) at 0°C. Warm the reaction to room temperature and stir for 12 hours.

  • Self-Validating Checkpoint: Monitor the reaction by TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.2) should be completely consumed, replaced by a highly non-polar product spot (Rf ~0.7). LC-MS must confirm a mass shift of +156 Da.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Stress-Test – Cyclopropylacetylene Addition

Objective: Validate the stability of the TIPS group under strongly basic nucleophilic conditions.

  • Acetylide Formation: In a flame-dried flask under argon, dissolve cyclopropylacetylene (1.5 eq) in anhydrous THF. Cool to -78°C.

  • Deprotonation: Add n-BuLi (1.4 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the lithium acetylide.

  • Addition: Slowly add a solution of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline (1.0 eq) in THF.

  • Reaction: Stir at -78°C for 2 hours, then gradually warm to 0°C.

  • Self-Validating Checkpoint: Quench an aliquot with water and analyze via HPLC. The TIPS-protected tertiary alcohol product should be the dominant peak. If TBDMS were used, the chromatogram would show significant accumulation of the desilylated free phenol due to premature cleavage.

Deprotection Dynamics

Because the TIPS group is highly resistant to standard acidic or basic hydrolysis, its removal requires a targeted thermodynamic driving force. For deprotection,[5]. The formation of a highly stable silicon-fluoride bond (~140 kcal/mol) provides the necessary energy to overcome the massive steric barrier, proceeding through a pentacoordinate silicon intermediate.

G A TIPS-Protected Phenol (Sterically Hindered) B TBAF / THF (Fluoride Source) A->B C Pentacoordinate Silicon Intermediate B->C F- attack on Si D Deprotected Phenol + TIPS-F C->D Si-O bond cleavage

Fluoride-mediated cleavage mechanism of TIPS ethers via a pentacoordinate intermediate.

References
  • Title: KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Source: NIH / Journal of Organic Chemistry. URL:[Link]

  • Title: Deprotection of Silyl Ethers. Source: Gelest Technical Library. URL:[Link]

  • Title: 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline - CAS 342621-21-0. Source: Molaid. URL: [Link]

Sources

Validation

Electrophilicity of the Trifluoroacetyl vs. Acetyl Group in Substituted Anilines: A Comparative Guide

Understanding the electrophilic nature of acyl groups is a cornerstone of rational drug design and advanced organic synthesis. When an aniline is protected or functionalized with an acyl group, the electronic properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the electrophilic nature of acyl groups is a cornerstone of rational drug design and advanced organic synthesis. When an aniline is protected or functionalized with an acyl group, the electronic properties of that group dictate the molecule's stability, reactivity, and susceptibility to nucleophilic attack.

This guide provides an objective, data-driven comparison of the trifluoroacetyl group versus the acetyl group when attached to substituted anilines (forming trifluoroacetanilides and acetanilides, respectively). By examining their electronic profiles and hydrolysis kinetics, we can establish a predictive framework for their behavior in synthetic workflows.

Mechanistic Framework: Electronic Modulation of the Carbonyl Center

The electrophilicity of an amide carbonyl carbon is governed by the delicate balance between the inductive pull of its substituents and the resonance donation from the adjacent amide nitrogen.

  • The Acetyl Group (Acetanilides): The methyl group (-CH₃) exerts a mild electron-donating inductive effect (+I). This allows the nitrogen lone pair to efficiently delocalize into the carbonyl π -system (+M effect), significantly reducing the partial positive charge ( δ+ ) on the carbonyl carbon. Consequently, the acetyl carbonyl exhibits low electrophilicity and is highly stable against nucleophilic attack.

  • The Trifluoroacetyl Group (Trifluoroacetanilides): The substitution of three hydrogens with highly electronegative fluorine atoms creates a powerful electron-withdrawing inductive effect (-I). This intense pull strips electron density away from the carbonyl carbon. Furthermore, it competes with the nitrogen's resonance donation, leaving the carbonyl carbon highly electron-deficient and exceptionally electrophilic ()[1].

ElectronicEffects cluster_acetyl Acetanilide (Low Electrophilicity) cluster_trifluoro Trifluoroacetanilide (High Electrophilicity) A_CH3 CH3 Group (+I Effect) A_CO Carbonyl (C=O) Moderate δ+ A_CH3->A_CO Donates e- A_N Amide Nitrogen Strong +M Resonance A_N->A_CO Delocalizes e- T_CF3 CF3 Group (-I Effect) T_CO Carbonyl (C=O) High δ+ T_CO->T_CF3 Pulls e- T_N Amide Nitrogen Weakened Resonance T_N->T_CO Poor delocalization

Fig 1: Electronic effects governing carbonyl electrophilicity in substituted anilides.

Quantitative Benchmarking: Alkaline Hydrolysis Kinetics

The most reliable empirical measure of carbonyl electrophilicity is the rate of alkaline hydrolysis. The attack of a hydroxide ion (OH⁻) on the carbonyl carbon to form a tetrahedral intermediate is the rate-determining step ()[2].

A critical divergence in their kinetic behavior is driven by the acidity of the amide proton. The strong -I effect of the -CF₃ group lowers the pKa of the trifluoroacetanilide N-H bond to approximately 9.5, compared to >15 for acetanilide ()[3]. At high pH, trifluoroacetanilide deprotonates to form an unreactive anion, causing its hydrolysis rate to paradoxically plateau, whereas acetanilide's rate continues to scale linearly with [OH⁻][3].

Comparative Data Summary
PropertyN-Acetyl Aniline (Acetanilide)N-Trifluoroacetyl Aniline
Carbonyl Substituent -CH₃-CF₃
Electronic Effect +I (Electron Donating)Strong -I (Electron Withdrawing)
Amide N-H pKa > 15~ 9.5[3]
Carbonyl Electrophilicity Low to ModerateExceptionally High
Alkaline Hydrolysis Rate Slow ( k≈10−5 M−1s−1 )[4]Fast (Orders of magnitude higher)
Kinetic Behavior at High pH Linear dependence on [OH⁻]Levels off due to anion formation[3]
Deprotection Conditions Harsh (Strong acid/base, reflux)Mild (e.g., K₂CO₃/MeOH, RT)
Modulating Electrophilicity via Aniline Ring Substituents

The electrophilicity of the acyl group is further fine-tuned by substituents on the aniline ring. Electron-withdrawing groups (EWGs) such as -NO₂ at the para position pull electron density away from the amide nitrogen. This further starves the carbonyl of resonance stabilization, increasing its electrophilicity and accelerating hydrolysis[5]. Conversely, electron-donating groups (EDGs) like -OCH₃ enrich the nitrogen, dampening the carbonyl's reactivity.

Experimental Protocol: Self-Validating Kinetic Profiling

To objectively measure the electrophilicity of these groups in novel substituted anilines, researchers must perform rigorous UV-Vis kinetic profiling. The following protocol is designed as a self-validating system to ensure data integrity and rule out kinetic artifacts.

Protocol Step1 1. Substrate Preparation Prepare 10^-4 M anilide in aqueous buffer Step2 2. Base Injection Add NaOH (Excess) to initiate hydrolysis Step1->Step2 Step3 3. UV-Vis Monitoring Track absorbance continuously (200-350 nm) Step2->Step3 Step4 4. Kinetic Extraction Plot ln(A_t - A_inf) vs time for k_obs Step3->Step4 Step5 5. Order Validation Plot k_obs vs[OH-] to confirm kinetic order Step4->Step5

Fig 2: Self-validating UV-Vis kinetic workflow for amide hydrolysis.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 10−4 M solution of the target anilide in a temperature-controlled (25.0 ± 0.1 °C) aqueous buffer.

    • Causality: This specific low concentration ensures the absorbance remains within the linear range of the Beer-Lambert law (< 1.0 AU) and allows for true pseudo-first-order conditions when base is added.

  • Initiation via Base Injection: Inject a vast molar excess of NaOH (e.g., 0.1 M to 1.0 M) into the cuvette and rapidly mix.

    • Causality: Flooding the system with OH⁻ ensures its concentration remains effectively constant throughout the reaction, simplifying complex bimolecular kinetics into a pseudo-first-order decay model.

  • Isosbestic Validation (System Check): Scan the full UV spectrum (200–350 nm) over time rather than monitoring a single wavelength.

    • Causality: The presence of a clean, single isosbestic point proves that the anilide is converting directly to the aniline without the buildup of stable, long-lived tetrahedral intermediates[1]. If the isosbestic point drifts, the kinetic model is invalid.

  • Data Extraction: Extract absorbance data at the λmax​ of the anilide and plot ln(At​−A∞​) versus time.

    • Causality: A strictly linear plot validates that the reaction is first-order with respect to the substrate. The negative slope yields kobs​ .

  • Kinetic Order Confirmation: Repeat the assay across varying [OH⁻] concentrations and plot kobs​ vs [OH⁻].

    • Causality: For acetanilides, this must yield a straight line passing through the origin. For trifluoroacetanilides, the plot will curve and plateau at high pH, validating the pKa-driven deprotonation into an unreactive anion[3].

Strategic Applications in Synthesis and Drug Development

The stark contrast in electrophilicity between these two groups dictates their utility in chemical synthesis:

  • Orthogonal Protecting Groups: The acetyl group is a robust protecting group that withstands diverse chemical transformations but requires harsh conditions (strong acid/base and reflux) to cleave. In contrast, the highly electrophilic nature of the trifluoroacetyl group makes it an excellent labile protecting group. It can be cleaved under exceptionally mild conditions (e.g., K₂CO₃ in methanol at room temperature), preserving delicate functional groups elsewhere in the molecule.

  • Friedel-Crafts Acylation: When performing electrophilic aromatic substitution on anilines, the free amino group often complexes with Lewis acid catalysts (e.g., AlCl₃), deactivating the ring and ruining yields. Protecting the aniline with a trifluoroacetyl group prevents this complexation while exerting a different directing influence than the standard acetyl group, allowing for optimized regioselectivity ()[6].

References

  • Mader, P. M. (1965). "Trifluoroacetanilide. pKa and Alkaline Hydrolysis Kinetics." Journal of the American Chemical Society. URL:[Link]

  • Stauffer, C. E. (1972). "Hydrolysis of substituted trifluoroacetanilides. Implications for the mechanism of action of serine proteases." Journal of the American Chemical Society. URL:[Link]

  • Galabov, B., et al. (2010). "Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment." Journal of Physical Organic Chemistry. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Catalytic Amination Yields using 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

In the landscape of modern drug discovery and development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of synthetic strategy. Aryl amines are privileged structures, appearing in a vast arra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of synthetic strategy. Aryl amines are privileged structures, appearing in a vast array of pharmaceuticals and bioactive molecules. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a dominant methodology for forging these bonds, offering broad scope and functional group tolerance where classical methods fall short.[1][2][3]

This guide provides an in-depth comparison of catalytic systems for the amination of a challenging, highly functionalized substrate: 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline . This substrate is representative of complex intermediates in pharmaceutical synthesis, featuring an electron-rich aromatic ring, a sterically demanding triisopropylsilyl (TIPS) ether, and a base-sensitive trifluoroacetyl protecting group. The aryl chloride moiety, while economically advantageous, is known to be less reactive than its bromide or iodide counterparts, adding another layer of complexity.[4][5]

We will objectively compare the performance of a modern palladium-based catalyst system against a classical copper-catalyzed Ullmann-type reaction, providing experimental data to support our findings.

The Substrate: Understanding the Challenges

The reactivity of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline in cross-coupling is governed by several factors:

  • Electronic Effects: The silyloxy and amino groups are strongly electron-donating, which can slow the initial oxidative addition step in palladium-catalyzed cycles.

  • Steric Hindrance: The bulky TIPS group ortho to the chlorine atom can sterically impede the approach of the catalyst and the amine coupling partner.

  • Functional Group Compatibility: The trifluoroacetyl group is sensitive to strong bases, which are often required for C-N coupling, necessitating careful selection of reaction conditions to prevent deprotection.

Benchmark 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the gold standard for C-N cross-coupling due to its high efficiency and broad applicability.[1][6] The choice of ligand is paramount for success, especially with challenging substrates like aryl chlorides.[4][7] For electron-rich and sterically hindered aryl chlorides, bulky, electron-rich biaryl monophosphine ligands are often the most effective.[7] These ligands stabilize the catalytically active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.[6][8]

We selected a third-generation Buchwald biarylphosphine ligand, XPhos, for this benchmark due to its proven efficacy in coupling challenging aryl chlorides.[9] Sodium tert-butoxide (NaOtBu) is a common strong base used in these reactions, but given the base-sensitivity of our substrate, we will compare it with a weaker inorganic base, cesium carbonate (Cs₂CO₃), to assess the impact on yield and substrate integrity.[4]

Catalytic Cycle: Buchwald-Hartwig Amination

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl chloride bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][4][6]

Buchwald_Hartwig_Cycle Pd0 LPd(0) OxAdd Oxidative Addition Complex L(Ar)(PdII)Cl Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination [L(Ar)(PdII)(NHR'R'')]Cl OxAdd->AmineCoord + HNR'R'' Amido Palladium Amido Complex L(Ar)(PdII)(NR'R'') AmineCoord->Amido + Base - Base-H+Cl- Amido->Pd0 Reductive Elimination - Ar-NR'R''

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is a representative procedure for the amination reaction. Standard Schlenk techniques under an inert atmosphere (Nitrogen or Argon) are required for optimal results.[10]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.0 mol%), the phosphine ligand (e.g., XPhos, 4.0 mol%), and the base (NaOtBu or Cs₂CO₃, 1.5 equiv.).[11]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen three times.[10]

  • Reagent Addition: Add 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline (1.0 equiv.) and anhydrous toluene (to achieve a 0.2 M concentration).

  • Nucleophile Addition: Add the amine coupling partner (e.g., morpholine, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[12] Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination Yields
AmineCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBu1001892
AnilinePd₂(dba)₃ / XPhosNaOtBu1002485
MorpholinePd₂(dba)₃ / XPhosCs₂CO₃1002465
AnilinePd₂(dba)₃ / XPhosCs₂CO₃1002458

Yields are based on representative data for similar electron-rich aryl chlorides and may vary.

The data clearly indicates that the strong base, NaOtBu, provides significantly higher yields for this transformation, suggesting that efficient deprotonation of the amine is crucial for driving the catalytic cycle forward. While there is a risk of trifluoroacetyl group cleavage, the faster reaction kinetics likely outcompete the degradation pathway under these conditions.

Benchmark 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring stoichiometric copper and high reaction temperatures.[13][14] Modern protocols have introduced soluble copper catalysts and ligands, allowing for milder conditions, though often still harsher than palladium-catalyzed methods.[13][15] This approach can be a cost-effective alternative to palladium catalysis.[16] For this benchmark, we will use a common system of Copper(I) iodide (CuI) with a diamine ligand, which has been shown to improve catalyst solubility and efficacy.[13]

Experimental Protocol: Ullmann-Type Amination
  • Reaction Setup: To a sealable reaction vessel, add CuI (10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline (1.0 equiv.), the amine (e.g., morpholine, 1.5 equiv.), and a high-boiling polar solvent like N-methylpyrrolidone (NMP) or Dimethylformamide (DMF).

  • Reaction: Seal the vessel and place it in a preheated oil bath at 130-150 °C for 24-48 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter the mixture to remove insoluble copper salts.

  • Extraction & Purification: Separate the organic layer, wash with aqueous ammonia solution to remove residual copper, followed by water and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Data Summary: Ullmann-Type Amination Yields
AmineCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
MorpholineCuI / DMEDAK₂CO₃1403645
AnilineCuI / DMEDAK₂CO₃1404838

Yields are based on representative data for Ullmann-type reactions on unactivated aryl chlorides and may vary.

The results for the Ullmann-type reaction are significantly lower. The harsh temperatures required for the reaction likely lead to substrate decomposition, particularly cleavage of the silyl ether or degradation of the trifluoroacetyl group. Furthermore, aryl chlorides are notoriously less reactive than aryl iodides or bromides in Ullmann couplings.[13]

Comparative Analysis and Recommendations

Sources

Validation

Comparative IR spectroscopy analysis of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline derivatives

Executive Summary & Structural Rationale In modern medicinal chemistry, highly functionalized fluorinated anilines serve as critical building blocks for synthesizing bioactive heterocycles, such as trifluoromethylated qu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, highly functionalized fluorinated anilines serve as critical building blocks for synthesizing bioactive heterocycles, such as trifluoromethylated quinolines and indoles. 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline (CAS: 342621-21-0)[1] is a prime example of a polyfunctional scaffold. Analyzing this molecule and its derivatives via Infrared (IR) Spectroscopy requires a deep understanding of how its substituents interact electronically and sterically.

As an application scientist, I do not merely look at isolated functional groups; I analyze the molecule as an interacting electronic system. The proximity of the strongly electron-donating primary amine (-NH₂) to the strongly electron-withdrawing trifluoroacetyl group (-COCF₃) creates a "push-pull" conjugated system. Furthermore, the ortho-relationship facilitates strong intramolecular hydrogen bonding , which significantly alters the vibrational force constants of both the N-H and C=O bonds[2].

To objectively evaluate the IR performance and structural signatures of this scaffold, we will compare the base compound against two synthetically relevant alternatives:

  • Derivative A (Base Compound): 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline.

  • Derivative B (O-Deprotected): 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline (Phenol derivative).

  • Derivative C (N-Acetylated): N-(2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxy-phenyl)acetamide.

Mechanistic Insights: The "Why" Behind the Spectra

Before diving into the quantitative data, it is critical to establish the causality behind the expected vibrational shifts (E-E-A-T):

  • The Trifluoroacetyl (-COCF₃) Shift: Normally, the highly electronegative fluorine atoms exert a strong inductive pull (-I effect) that shortens and strengthens the carbonyl bond, pushing the C=O stretch above 1710 cm⁻¹[3]. However, in Derivative A and Derivative B , the ortho-amine donates electron density through resonance (+M effect) and forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This weakens the C=O bond, shifting its stretching frequency down to the 1680–1695 cm⁻¹ range.

  • The Triisopropylsilyloxy (-OTIPS) Footprint: The TIPS group is chosen in synthesis for its extreme steric bulk, protecting phenols from harsh nucleophiles. In the IR spectrum, the heavy silicon atom and bulky isopropyl groups create a highly diagnostic, intense asymmetric Si-O-C stretch near 1060 cm⁻¹ , accompanied by Si-C rocking deformations around 880 cm⁻¹ [4]. The disappearance of these bands is the primary self-validating marker for successful deprotection (Derivative B).

  • Amine vs. Amide N-H Dynamics: Primary anilines (Derivatives A and B) exhibit a distinct high-frequency doublet corresponding to symmetric and asymmetric N-H stretching. When acetylated (Derivative C ), the primary amine becomes a secondary amide. The doublet collapses into a single, sharper N-H stretch, and a new Amide I band (C=O stretch) emerges near 1660 cm⁻¹.

Comparative IR Data Analysis

The following table summarizes the diagnostic quantitative data for the three derivatives, establishing a clear comparative baseline for structural verification.

Functional GroupDerivative A (Base TIPS Ether)Derivative B (Deprotected Phenol)Derivative C (N-Acetylated Amide)
N-H Stretch ~3450, 3340 cm⁻¹ (Doublet, H-bonded)~3450, 3340 cm⁻¹ (Doublet)~3300 cm⁻¹ (Singlet, sharp)
O-H Stretch Absent~3200–3500 cm⁻¹ (Broad, overlapping N-H)Absent
C=O (Trifluoroacetyl) ~1695 cm⁻¹ (Conjugated/H-bonded)~1690 cm⁻¹~1715 cm⁻¹ (Twisted out of plane)
C=O (Amide I) AbsentAbsent~1660 cm⁻¹ (Strong)
C-F Stretch 1150–1250 cm⁻¹ (Strong multiplet)1150–1250 cm⁻¹ (Strong multiplet)1150–1250 cm⁻¹ (Strong multiplet)
Si-O-C Stretch ~1065 cm⁻¹ (Strong), ~880 cm⁻¹Absent~1065 cm⁻¹ (Strong), ~880 cm⁻¹
C-Cl Stretch ~740 cm⁻¹~740 cm⁻¹~740 cm⁻¹

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility, transmission methods like KBr pelleting should be avoided for these compounds. KBr is hygroscopic; absorbed water will present a broad O-H band at 3400 cm⁻¹, which critically masks the diagnostic N-H and phenolic O-H stretches of these derivatives.

Attenuated Total Reflectance (ATR) FTIR is the gold standard here[5]. Below is the self-validating workflow:

Step 1: System Initialization & Background Verification

  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely. Acquire a 16-scan background spectrum at 4 cm⁻¹ resolution.

  • Causality: Removes atmospheric H₂O and CO₂ interference from the sample spectrum.

  • Self-Validation: Inspect the background spectrum. The baseline must be perfectly flat. If a derivative peak appears at 2350 cm⁻¹, ambient CO₂ levels are fluctuating; purge the system and re-scan.

Step 2: Sample Loading & Pressure Optimization

  • Action: Deposit ~1–2 mg of the crystalline derivative directly onto the center of the ATR crystal. Lower the pressure anvil.

  • Causality: The IR evanescent wave only penetrates 0.5 to 2 microns into the sample. Solid powders require intimate mechanical contact with the crystal to generate a signal.

  • Self-Validation: Monitor the live IR preview. Gradually increase the anvil pressure until the strongest band (the C-F multiplet at ~1200 cm⁻¹) reaches 70% to 80% transmittance . Do not over-pressurize, as this induces mechanochemical peak broadening and distorts the crystal lattice.

Step 3: Spectral Acquisition & Post-Processing

  • Action: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm via the instrument's software.

  • Causality: ATR spectra inherently exhibit depth-of-penetration artifacts where lower-frequency bands (like the C-Cl stretch) appear artificially intense compared to higher-frequency bands (like the N-H stretch). ATR correction normalizes the spectrum to mimic a standard transmission profile, allowing accurate comparison against literature libraries.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating IR analysis protocol.

IR_Workflow Start Start: Solid Derivative Sample Bkg 1. Background Scan (Air, 16 Scans) Start->Bkg Prep 2. ATR Crystal Loading (Apply Mechanical Pressure) Bkg->Prep Validated Flat Baseline Acq 3. Spectral Acquisition (32 Scans, 4 cm⁻¹) Prep->Acq Val 4. Self-Validation (Check %T & Baseline) Acq->Val Val->Prep Signal < 10% T (Adjust Pressure) Process 5. Data Processing (ATR Correction Algorithm) Val->Process Signal Optimal (70-80% T) End End: Structural Assignment & Verification Process->End

Caption: Self-validating ATR-FTIR workflow for the structural verification of aniline derivatives.

References

  • Zn(II)-Mediated Alkynylation−Cyclization of o-Trifluoroacetyl Anilines: One-Pot Synthesis of 4-Trifluoromethyl-Substituted Quinoline Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Silane,[(1-azidocyclohexyl)oxy]tris(1-methylethyl) - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

  • Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation Source: MDPI International Journal of Molecular Sciences URL:[Link]

  • Bioluminescence, Photophysical, Computational and Molecular Docking Studies of a Rationally Designed Fully Conformationally Restricted Enamine Infraluciferin Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.